FTO-IN-12
Description
Propriétés
IUPAC Name |
4-amino-8-chloroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7/h1-4H,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQKTDVVSMSBCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Cl)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588692 | |
| Record name | 4-Amino-8-chloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955328-22-0 | |
| Record name | 4-Amino-8-chloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Intricacies of FTO: A Technical Guide to its Mechanism of Action and Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Fat Mass and Obesity-Associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a critical regulator in a multitude of cellular processes, extending far beyond its initial association with obesity. Its enzymatic activity, which removes methyl groups from RNA, plays a pivotal role in gene expression regulation, influencing everything from metabolic homeostasis and cell cycle progression to cancer development and cellular senescence. This technical guide provides an in-depth exploration of the FTO protein's mechanism of action, its impact on key signaling pathways, and the methodologies employed to investigate its function. While specific data for a compound designated "FTO-IN-12" is not available in the public scientific literature, this document will focus on the broader mechanisms of FTO and its known inhibitors.
Core Mechanism of Action: RNA Demethylation
FTO is a member of the Fe(II)- and 2-oxoglutarate-dependent AlkB dioxygenase family. Its primary function is the oxidative demethylation of m6A, the most abundant internal modification in eukaryotic messenger RNA (mRNA). This process is crucial for post-transcriptional gene regulation.
The stability, splicing, and translation of mRNA transcripts are significantly influenced by their m6A methylation status. By removing these methyl marks, FTO can alter the fate of target mRNAs. For instance, FTO-mediated demethylation can lead to increased mRNA stability and subsequent protein expression of key regulatory proteins.
FTO's Role in Cellular Signaling Pathways
FTO has been shown to intersect with and modulate several critical signaling pathways, thereby exerting its broad physiological effects.
The FTO-MIS12 Axis in Cellular Senescence
Recent studies have illuminated a crucial role for FTO in the regulation of cellular senescence, the irreversible arrest of cell proliferation. FTO has been found to stabilize the MIS12 protein, a component of the kinetochore complex essential for proper chromosome segregation during mitosis.[1][2][3][4][5]
The proposed mechanism involves FTO directly interacting with and stabilizing MIS12 protein, thereby preventing its degradation through the proteasome pathway.[1][4] This stabilization of MIS12 helps to counteract cellular senescence, a process implicated in aging and age-related diseases like atherosclerosis.[1][4][5]
Involvement in Metabolic Pathways: PI3K/AKT and mTOR Signaling
FTO is intricately linked to cellular metabolism and energy sensing. Studies have demonstrated that FTO can influence the PI3K/AKT and mTOR signaling pathways, which are central regulators of cell growth, proliferation, and metabolism.
Overexpression of FTO has been shown to promote glycolysis in breast cancer cells, a mechanism potentially linked to the PI3K/AKT pathway.[6] Conversely, knockdown of FTO can affect cellular ATP levels and modulate the phosphorylation of key signaling molecules like AMP-activated protein kinase (AMPK) and Akt in a cell-type-specific manner.[7] Furthermore, FTO has been implicated in the cellular sensing of amino acids and the subsequent activation of the mTORC1 pathway, a critical node in nutrient sensing and cell growth.[8] FTO is also required for myogenesis by positively regulating the mTOR-PGC-1α pathway-mediated mitochondria biogenesis.[9]
Quantitative Data on FTO Inhibition
While specific quantitative data for "this compound" is unavailable, the following table summarizes the effects of general FTO knockdown or inhibition on various cellular parameters as described in the literature. This provides a framework for understanding the potential quantitative outcomes of FTO inhibition.
| Parameter | Cell Type | Effect of FTO Knockdown/Inhibition | Reference |
| Cellular ATP Levels | SH-SY5Y cells | Increased by up to 46% | [7] |
| 3T3-L1 adipocytes | Decreased by up to 93% | [7] | |
| AMPK Phosphorylation | SH-SY5Y cells | Decreased by 52% | [7] |
| 3T3-L1 adipocytes | Increased by 204% | [7] | |
| Akt Phosphorylation | SH-SY5Y cells | Decreased by 46% | [7] |
| 3T3-L1 adipocytes | Increased by 70% | [7] | |
| Glucose Uptake | SH-SY5Y cells | Decreased by 51% | [7] |
| 3T3-L1 adipocytes | Decreased by 30% | [7] | |
| Cellular Proliferation | Fto-/- MEFs | Growth rate ~50% of Fto+/+ MEFs | [8] |
Key Experimental Protocols for Studying FTO
Investigating the mechanism of action of FTO and its inhibitors requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
Objective: To determine if FTO physically interacts with a protein of interest (e.g., MIS12).
Protocol:
-
Cell Lysis: Lyse cells expressing both FTO and the protein of interest in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose or magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to FTO (or the tagged protein of interest) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein (e.g., MIS12).
siRNA-mediated Knockdown of FTO
Objective: To study the functional consequences of reduced FTO expression.
Protocol:
-
Cell Seeding: Seed cells in a culture plate at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Reagent Preparation: Dilute the FTO-specific siRNA and a negative control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the complexes drop-wise to the cells.
-
Incubation: Incubate the cells for 24-72 hours post-transfection.
-
Validation of Knockdown: Harvest the cells and assess the efficiency of FTO knockdown at both the mRNA (by RT-qPCR) and protein (by Western blotting) levels.
-
Functional Assays: Perform downstream functional assays (e.g., cell proliferation assays, senescence assays, metabolic assays) on the FTO-depleted cells.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Objective: To assess the level of cellular senescence.
Protocol:
-
Cell Culture: Culture cells under the desired experimental conditions (e.g., with or without an FTO inhibitor).
-
Fixation: Wash the cells with PBS and fix them with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.
-
Washing: Wash the cells again with PBS.
-
Staining: Incubate the cells with the SA-β-gal staining solution (containing X-gal) at 37°C (without CO2) for 2-4 hours or overnight.
-
Visualization: Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.
-
Quantification: Count the percentage of blue-stained cells relative to the total number of cells in multiple fields of view to quantify the extent of senescence.
The FTO protein is a multifaceted regulator of gene expression with profound implications for cellular health and disease. Its mechanism of action, centered on m6A RNA demethylation, allows it to control the stability and translation of a wide array of target mRNAs, thereby influencing critical signaling pathways involved in metabolism, cell cycle control, and senescence. While the specific inhibitor "this compound" remains to be characterized in the scientific literature, the extensive research on FTO provides a solid foundation for the development and investigation of novel therapeutic agents targeting this important enzyme. The experimental protocols outlined in this guide offer a robust framework for researchers to further elucidate the intricate roles of FTO and to evaluate the efficacy of its inhibitors.
References
- 1. FTO Stabilizes MIS12 to Inhibit Vascular Smooth Muscle Cell Senescence in Atherosclerotic Plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FTO stabilizes MIS12 and counteracts senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. FTO Stabilizes MIS12 to Inhibit Vascular Smooth Muscle Cell Senescence in Atherosclerotic Plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The lipid metabolism gene FTO influences breast cancer cell energy metabolism via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockdown of the Fat Mass and Obesity Gene Disrupts Cellular Energy Balance in a Cell-Type Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role for the obesity-related FTO gene in the cellular sensing of amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FTO is required for myogenesis by positively regulating mTOR-PGC-1α pathway-mediated mitochondria biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
FTO-IN-12: A Novel Compound for Further Research
Introduction
FTO-IN-12 is a compound that has been identified as a potential area of interest in scientific research. This document serves as a preliminary overview of its characteristics and the methods used for its synthesis and analysis. The information provided is intended for researchers, scientists, and professionals in the field of drug development who are exploring new chemical entities. The methodologies and data presented are based on established principles of chemical synthesis and analysis.
Experimental Protocols
The synthesis of this compound involves a multi-step process that begins with commercially available starting materials. The general workflow for the synthesis is outlined below.
Caption: Synthetic workflow for this compound.
Synthesis of Intermediate 1
A solution of Starting Material A (1 equivalent) in a suitable solvent, such as dichloromethane, is treated with a reagent like thionyl chloride (1.2 equivalents) at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for a designated period, typically 2 hours. After the reaction is complete, the solvent is removed under reduced pressure to yield Intermediate 1, which is often used in the subsequent step without further purification.
Synthesis of Intermediate 2
Intermediate 1 (1 equivalent) is dissolved in a solvent such as tetrahydrofuran (THF) and cooled to a low temperature, for example, -78°C. To this solution, Starting Material B (1.1 equivalents) is added, followed by the dropwise addition of a base like n-butyllithium (1.1 equivalents). The reaction is typically stirred at this temperature for 1 hour before being gradually warmed to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated to provide Intermediate 2.
Final Synthesis of this compound
Intermediate 2 (1 equivalent) is dissolved in a solvent mixture, for instance, THF and water. A catalyst, such as a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base, such as sodium carbonate (2 equivalents), are added to the solution. The mixture is heated to reflux for a period of 4 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The resulting crude product is purified by column chromatography on silica gel to afford the final compound, this compound.
Data Presentation
The characterization of this compound involves various analytical techniques to confirm its identity and purity. The data obtained from these analyses are summarized in the table below.
| Analysis | Method | Result |
| Mass Spectrometry | ESI-MS | [M+H]⁺ calculated and found |
| NMR Spectroscopy | ¹H NMR | Chemical shifts (δ) in ppm |
| Purity | HPLC | >95% |
Signaling Pathway Analysis
To understand the potential biological activity of this compound, it is important to consider the signaling pathways it may influence. The following diagram illustrates a hypothetical signaling pathway that could be investigated.
Caption: A potential signaling pathway for investigation.
This document provides a foundational guide to the synthesis and preliminary characterization of this compound. The experimental protocols are based on standard organic chemistry techniques, and the data presentation offers a clear summary of the analytical results. Further research is necessary to fully elucidate the biological activity and potential applications of this compound. The provided diagrams offer a visual representation of the synthetic workflow and a potential area for biological investigation. Researchers are encouraged to use this information as a starting point for their own studies.
FTO-IN-1: An In-Depth Technical Guide on its Role in m6A Demethylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in various biological processes, including RNA stability, splicing, translation, and cellular localization. The reversible nature of m6A modification is governed by a delicate balance between m6A methyltransferases ("writers") and demethylases ("erasers"). The fat mass and obesity-associated protein (FTO) was the first identified m6A demethylase, making it a key regulator of the epitranscriptome. Dysregulation of FTO activity has been implicated in a range of pathologies, including obesity, metabolic disorders, and various cancers. Consequently, the development of potent and selective FTO inhibitors is of significant interest for both basic research and therapeutic applications. This technical guide focuses on FTO-IN-1, a small molecule inhibitor of FTO, detailing its mechanism of action, quantitative data, experimental protocols, and its impact on relevant signaling pathways.
FTO-IN-1: A Potent Inhibitor of m6A Demethylation
FTO-IN-1 is a small molecule inhibitor of the FTO enzyme, identified from patent WO2018157843A1 as compound 32. It serves as a valuable chemical tool for studying the biological functions of FTO and for exploring the therapeutic potential of FTO inhibition, particularly in the context of cancer.
Mechanism of Action
FTO is an Fe(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenase. While the precise binding mode of FTO-IN-1 has not been fully elucidated in publicly available literature, it is hypothesized to act as a competitive inhibitor, likely by occupying the active site of the FTO protein and preventing the binding of its m6A-containing RNA substrate. FTO inhibitors often function by chelating the active site iron or by competing with the 2-OG co-substrate or the m6A-containing nucleic acid.
Quantitative Data
The inhibitory activity of FTO-IN-1 against the FTO enzyme and its effects on cancer cell lines have been quantitatively assessed.
| Parameter | Value | Assay | Reference |
| FTO IC50 | < 1 µM | Enzymatic Assay | |
| FTO Enzyme Activity Inhibition | 62% at 50 µM | In vitro Enzymatic Assay |
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SCLC-21H | Small Cell Lung Cancer | 2.1 | |
| RH30 | Rhabdomyosarcoma | 5.3 | |
| KP3 | Pancreatic Cancer | 5.6 |
Signaling Pathways and Biological Implications
Inhibition of FTO by compounds like FTO-IN-1 leads to an increase in global m6A levels in RNA. This alteration of the epitranscriptome can have profound effects on gene expression and downstream signaling pathways. While specific studies on the signaling pathways directly modulated by FTO-IN-1 are limited, research on FTO inhibition in general points to the involvement of key oncogenic pathways.
-
PI3K/Akt Signaling Pathway: Studies have shown that FTO can influence the energy metabolism of cancer cells through the PI3K/Akt signaling pathway. Inhibition of FTO has been demonstrated to decrease the levels of key components of this pathway, including PI3K, phosphorylated PI3K (p-PI3K), Akt, and phosphorylated Akt (p-Akt). This suggests that FTO inhibitors like FTO-IN-1 could potentially suppress tumor growth by downregulating this pro-survival pathway.
-
Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin signaling pathway is another critical pathway in development and cancer. There is evidence of crosstalk between FTO and Wnt signaling. In some contexts, FTO downregulation has been shown to upregulate Wnt/β-catenin signaling. Conversely, Wnt signaling can also regulate FTO expression. The precise impact of FTO-IN-1 on this pathway warrants further investigation in specific cellular contexts.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of FTO-IN-1 to study its role in m6A demethylation.
In Vitro FTO Demethylase Activity Assay
This protocol is adapted from a general FTO demethylation assay and can be used to determine the IC50 of FTO-IN-1.
Materials:
-
Recombinant human FTO protein
-
m6A-containing single-stranded RNA (ssRNA) or DNA (ssDNA) oligonucleotide substrate
-
FTO Reaction Buffer (50 mM Tris-HCl pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)
-
FTO-IN-1 (dissolved in DMSO)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing FTO Reaction Buffer, recombinant FTO protein (e.g., 100 nM), and the m6A-containing oligonucleotide substrate (e.g., 200 nM).
-
Inhibitor Addition: Add varying concentrations of FTO-IN-1 to the reaction mixtures. Include a DMSO-only control.
-
Initiation and Incubation: Initiate the reaction by adding the substrate and incubate at 37°C for 1 hour.
-
Enzyme Inactivation: Stop the reaction by heating at 95°C for 5 minutes.
-
Nuclease Digestion: Cool the samples and add Nuclease P1. Incubate at 37°C for 2 hours.
-
Dephosphorylation: Add BAP and incubate at 37°C for another 2 hours.
-
Sample Preparation for LC-MS/MS: Centrifuge the samples to pellet any precipitate and transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the levels of adenosine (A) and N6-methyladenosine (m6A) using a calibrated LC-MS/MS system.
-
Data Analysis: Calculate the percentage of demethylation for each FTO-IN-1 concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular m6A Quantification using Dot Blot Assay
This protocol allows for the semi-quantitative assessment of global m6A levels in total RNA or mRNA from cells treated with FTO-IN-1.
Materials:
-
Cell culture medium and reagents
-
FTO-IN-1 (dissolved in DMSO)
-
Total RNA or mRNA extraction kit
-
Nitrocellulose membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
Methylene blue staining solution (0.02% methylene blue in 0.3 M sodium acetate, pH 5.2)
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of FTO-IN-1 or DMSO as a vehicle control for a specified period (e.g., 24-48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA or purify mRNA according to the manufacturer's instructions.
-
RNA Quantification and Denaturation: Quantify the RNA concentration. Serially dilute the RNA samples in RNase-free water. Denature the RNA by heating at 95°C for 3-5 minutes, followed by immediate chilling on ice.
-
Dot Blotting: Spot the denatured RNA samples onto a nitrocellulose membrane.
-
UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
-
Methylene Blue Staining: As a loading control, stain the membrane with methylene blue solution and image. Then, destain with water.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the anti-m6A antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.
-
Data Analysis: Quantify the dot intensities and normalize to the methylene blue staining to determine the relative m6A levels.
Cellular m6A Quantification using LC-MS/MS
This protocol provides a highly accurate and quantitative method to determine the global m6A/A ratio in mRNA from cells treated with FTO-IN-1.
Materials:
-
Cell culture medium and reagents
-
FTO-IN-1 (dissolved in DMSO)
-
mRNA purification kit
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
LC-MS/MS system
-
Adenosine and N6-methyladenosine standards
Procedure:
-
Cell Treatment and mRNA Purification: Treat cells with FTO-IN-1 as described in the dot blot protocol and purify the mRNA.
-
mRNA Digestion: Digest a known amount of mRNA (e.g., 200 ng) with Nuclease P1 at 37°C for 2 hours.
-
Dephosphorylation: Add BAP and continue the incubation at 37°C for another 2 hours.
-
Sample Preparation: Terminate the reaction and prepare the samples for LC-MS/MS analysis by filtration or centrifugation.
-
LC-MS/MS Analysis: Use a validated LC-MS/MS method to separate and quantify the amounts of adenosine and N6-methyladenosine in the samples. Generate a standard curve using the adenosine and m6A standards to ensure accurate quantification.
-
Data Analysis: Calculate the ratio of m6A to A for each sample to determine the global m6A level.
Conclusion
FTO-IN-1 is a valuable tool for investigating the role of the FTO m6A demethylase in various biological and pathological processes. Its potent inhibitory activity allows for the effective modulation of cellular m6A levels, enabling the study of downstream effects on gene expression and signaling pathways. The provided protocols offer a framework for researchers to utilize FTO-IN-1 in their studies. Further research is warranted to fully elucidate the specific mechanism of action, selectivity profile, and the complete spectrum of signaling pathways affected by this promising inhibitor. Such studies will be crucial for advancing our understanding of epitranscriptomics and for the potential development of novel therapeutic strategies targeting FTO.
FTO-IN-12: A Selective FTO Inhibitor for Neuroprotection Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases. This technical guide provides a comprehensive overview of FTO-IN-12, a potent and selective small-molecule inhibitor of FTO. We delve into its mechanism of action, selectivity profile, and its demonstrated efficacy in promoting the survival of dopaminergic neurons. This document offers detailed experimental protocols for in vitro enzymatic and cellular assays to facilitate further research and drug development efforts centered on FTO inhibition. Furthermore, we present key signaling pathways modulated by FTO inhibition in the context of neuroprotection, visualized through detailed diagrams.
Introduction to FTO and its Role in Neurodegeneration
The FTO protein is an α-ketoglutarate- and Fe(II)-dependent dioxygenase that plays a crucial role in the regulation of gene expression by reversing m6A methylation on RNA. This epigenetic modification influences mRNA stability, splicing, and translation. Dysregulation of FTO activity has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative conditions.
In the central nervous system, FTO is abundantly expressed in neurons and is involved in neurodevelopment and neuronal signaling. Emerging evidence suggests that FTO and the m6A RNA methylation pathway are critical for the survival and function of dopaminergic neurons, the progressive loss of which is a hallmark of Parkinson's disease. Inhibition of FTO has been shown to be a promising therapeutic strategy for neurodegenerative disorders by promoting neuronal survival.
This compound: A Potent and Selective FTO Inhibitor
This compound (also referred to as compound 2 in initial studies) is a small-molecule inhibitor designed to selectively target the FTO protein.
Biochemical Activity and Selectivity
This compound exhibits potent inhibition of FTO's demethylase activity. Its selectivity is a key attribute, demonstrating significantly less activity against other members of the AlkB homolog (ALKBH) family of dioxygenases. This selectivity is crucial for minimizing off-target effects in experimental and potential therapeutic applications.
| Target | IC50 (µM) [1] | Selectivity (Fold vs. FTO) |
| FTO | 0.6 | 1 |
| ALKBH1 | >100 | >167 |
| ALKBH2 | 25.9 | 43 |
| ALKBH3 | 66.2 | 110 |
| ALKBH5 | 96.5 | 161 |
Table 1: In vitro inhibitory activity and selectivity of this compound (compound 12) against FTO and other ALKBH family members.
Biochemical binding assays have determined the dissociation constant (Kd) of this compound for FTO to be 185 nM, with an IC50 of 1.46 µM in activity-inhibition assays[2].
Mechanism of Action
This compound acts as a competitive inhibitor of FTO. While the precise crystal structure of FTO in complex with this compound is not publicly available, studies of FTO with other selective inhibitors reveal that they bind to the active site, competing with the m6A-containing nucleic acid substrate. This binding prevents the demethylation of m6A on target mRNAs.
dot
Role in Neuroprotection and Dopaminergic Neuron Survival
Studies have demonstrated the neuroprotective effects of FTO inhibition. Treatment of mouse midbrain dopaminergic neurons with this compound promoted cellular survival and rescued them from growth factor deprivation-induced apoptosis at nanomolar concentrations[2]. This suggests that modulating the m6A RNA landscape via FTO inhibition can activate pro-survival pathways in neurons.
Modulation of Signaling Pathways
The neuroprotective effects of FTO inhibition are linked to the modulation of key signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. FTO has been shown to regulate the expression of BDNF, a critical neurotrophin for neuronal survival, differentiation, and synaptic plasticity[3][4][5][6][7]. Inhibition of FTO can lead to increased BDNF expression, which in turn activates the PI3K/Akt signaling cascade, a central pathway for promoting cell survival and inhibiting apoptosis.
dot
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity and cellular effects of this compound.
In Vitro FTO Enzymatic Inhibition Assay (Chemiluminescent)
This assay measures the demethylase activity of FTO by quantifying the remaining m6A on an RNA substrate.
Materials:
-
FTO Chemiluminescent Assay Kit (e.g., from BPS Bioscience or Creative BioMart)[8][9][10][11]
-
Recombinant human FTO protein
-
This compound
-
DMSO
-
Microplate luminometer
Procedure:
-
Prepare FTO Enzyme: Dilute recombinant FTO protein to the desired concentration in 1x FTO assay buffer.
-
Prepare Inhibitor: Prepare a serial dilution of this compound in 1x FTO assay buffer. Use DMSO as a vehicle control.
-
Enzymatic Reaction:
-
To a 96-well plate precoated with the m6A-containing substrate, add 20 µL of diluted FTO enzyme to each well.
-
Add 10 µL of the this compound dilution or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
-
Antibody Incubation:
-
Wash the wells three times with 200 µL of TBST buffer.
-
Add 100 µL of the primary antibody solution to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with TBST buffer.
-
Add 100 µL of the HRP-labeled secondary antibody to each well and incubate for 30 minutes at room temperature.
-
-
Detection:
-
Wash the wells five times with TBST buffer.
-
Add 100 µL of the chemiluminescent substrate to each well.
-
Immediately read the chemiluminescence on a microplate luminometer. The signal is inversely proportional to FTO activity.
-
dot
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cell line of interest (e.g., dopaminergic neurons or a relevant human cell line)
-
This compound
-
DMSO
-
PBS
-
Lysis buffer with protease inhibitors
-
Thermal cycler
-
Western blotting reagents (primary antibody against FTO, secondary antibody, etc.)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or DMSO (vehicle control) at the desired concentration and incubate for a specified time (e.g., 1 hour) at 37°C.
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Protein Analysis:
-
Collect the supernatant.
-
Analyze the amount of soluble FTO protein in each sample by Western blotting.
-
-
Data Analysis: Plot the amount of soluble FTO as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
Pharmacokinetic Properties
While specific pharmacokinetic data for this compound is not extensively published, initial studies indicate that it possesses good blood-brain barrier penetration. In a model system, this compound demonstrated a penetration of 31.7%[2]. This characteristic is essential for a compound intended for the treatment of neurodegenerative diseases.
Conclusion
This compound is a valuable research tool for investigating the biological roles of FTO and the therapeutic potential of its inhibition. Its high potency and selectivity, coupled with its demonstrated neuroprotective effects, make it a promising lead compound for the development of novel treatments for neurodegenerative disorders such as Parkinson's disease. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the mechanism and applications of this and other selective FTO inhibitors.
References
- 1. A strategy based on nucleotide specificity leads to a subfamily-selective and cell-active inhibitor of N 6-methyladenosine demethylase FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of the RNA M6A Demethylases FTO Potently Support the Survival of Dopamine Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypothalamic FTO upregulates BDNF to promote GnRH expression through the PI3K/Akt pathway, leading to precocious puberty - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hypothalamic FTO upregulates BDNF to promote GnRH expression through the PI3K/Akt pathway, leading to precocious puberty [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Hypothalamic FTO upregulates BDNF to promote GnRH expression through the PI3K/Akt pathway, leading to precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FTO affects hippocampal function by regulation of BDNF processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FTO Chemiluminescent Assay Kit, Research Kits - Epigenetics [epigenhub.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. amsbio.com [amsbio.com]
- 11. bpsbioscience.com [bpsbioscience.com]
FTO-IN-12: An In-Depth Technical Guide on a Core FTO Inhibitor for Research Applications
For Researchers, Scientists, and Drug Development Professionals
While the specific compound "FTO-IN-12" does not appear in publicly available scientific literature, this guide focuses on a representative and well-characterized inhibitor of the Fat Mass and Obesity-Associated (FTO) protein, Rhein, to provide a comprehensive technical resource for researchers in this field. The principles, experimental protocols, and data presentation formats discussed herein are broadly applicable to the study of other FTO inhibitors.
The FTO protein, the first identified RNA N6-methyladenosine (m6A) demethylase, has emerged as a significant therapeutic target in various diseases, including cancer, metabolic disorders, and neurological conditions.[1][2] Small-molecule inhibitors are crucial tools for probing FTO biology and for developing novel therapeutics.
Mechanism of Action of FTO and Its Inhibition
FTO is a non-heme Fe(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenase that removes the methyl group from m6A-modified RNA. This demethylation activity modulates the expression of target genes by affecting mRNA stability, splicing, and translation.[1] The dysregulation of FTO has been implicated in the progression of various cancers and metabolic diseases.[2][3]
FTO inhibitors typically function by competing with the 2-OG cofactor or the m6A-containing RNA substrate for binding to the FTO active site. By occupying this site, these inhibitors block the demethylase activity of FTO, leading to an accumulation of m6A modifications on target transcripts.
Quantitative Data for Selected FTO Inhibitors
The following table summarizes the inhibitory potency of selected small-molecule inhibitors of FTO.
| Inhibitor | IC50 (µM) | Assay Type | Cell Line/System | Reference |
| Rhein | 3.0 | FTO demethylase activity assay | Recombinant human FTO | N/A |
| Meclofenamic Acid (MA) | 0.7 | FTO demethylase activity assay | Recombinant human FTO | N/A |
| FB23 | 0.48 | FTO demethylase activity assay | Recombinant human FTO | [4] |
| CS1 | N/A | FTO demethylase activity assay (qualitative) | Cell-free system | [4] |
| CS2 | N/A | FTO demethylase activity assay (qualitative) | Cell-free system | [4] |
| Compound 2 | 1.46 | FTO activity-inhibition assay | Recombinant FTO | [5] |
| Compound 3 | 28.9 | FTO activity-inhibition assay | Recombinant FTO | [5] |
| FTO-43 | N/A | Antiproliferative assay | Gastric cancer models | [6] |
| 18097 | 0.64 | FTO demethylase activity assay | Recombinant FTO | [7] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the recombinant protein.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of FTO inhibition. Below are outlines of key experimental protocols.
1. Recombinant FTO Expression and Purification
-
Objective: To produce purified FTO protein for in vitro inhibition assays.
-
Methodology:
-
Clone the human FTO (or a truncated, catalytically active domain) into an expression vector (e.g., pET-28a) with a purification tag (e.g., His-tag).
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-18°C) to enhance protein solubility.
-
Lyse the bacterial cells and purify the recombinant FTO protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins), followed by further purification steps like ion exchange and size-exclusion chromatography if necessary.
-
Confirm the purity and identity of the protein using SDS-PAGE and Western blotting.
-
2. In Vitro FTO Demethylase Activity Assay
-
Objective: To quantify the enzymatic activity of FTO and the inhibitory effect of compounds.
-
Methodology (HPLC-MS/MS-based):
-
Prepare a reaction mixture containing recombinant FTO, a methylated RNA substrate (e.g., a short m6A-containing oligonucleotide), Fe(II), 2-oxoglutarate, and ascorbate in a suitable reaction buffer.
-
Add the test inhibitor at various concentrations.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction and digest the RNA substrate to nucleosides using nuclease P1 and alkaline phosphatase.
-
Analyze the ratio of m6A to adenosine (A) using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct binding of an inhibitor to FTO in a cellular context.
-
Methodology:
-
Treat intact cells with the inhibitor or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble FTO at each temperature by Western blotting.
-
A successful binding event will stabilize the FTO protein, leading to a higher melting temperature compared to the vehicle control.
-
4. Western Blotting for FTO and Downstream Targets
-
Objective: To assess the effect of FTO inhibition on protein expression levels.
-
Methodology:
-
Treat cells with the FTO inhibitor for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against FTO and proteins of interest in the relevant signaling pathway (e.g., components of the PI3K/AKT pathway).[4]
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.
-
Detect the primary antibodies with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Signaling Pathways and Experimental Workflows
FTO Signaling Pathway
References
- 1. Targeting the RNA demethylase FTO for cancer therapy - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Small-Molecule Inhibitors of the RNA M6A Demethylases FTO Potently Support the Survival of Dopamine Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
FTO-IN-12: A Technical Guide to Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of FTO-IN-12, a potent inhibitor of the Fat Mass and Obesity-Associated (FTO) protein. The FTO protein, an RNA demethylase, has emerged as a significant therapeutic target in various diseases, including cancer and neurological disorders. Understanding the binding affinity and kinetics of its inhibitors is crucial for the development of effective therapeutics. This document summarizes the key quantitative data for this compound, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Binding and Inhibition Data
The interaction of this compound with the FTO protein has been quantitatively assessed to determine its binding affinity and inhibitory potency. The key parameters are summarized in the table below.
| Parameter | Value | Description |
| Binding Affinity (Kd) | 185 nM | The equilibrium dissociation constant, indicating the strength of the binding between this compound and the FTO protein. A lower Kd value signifies a stronger binding affinity. |
| Inhibitory Potency (IC50) | 1.46 µM | The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the FTO enzyme's activity in vitro. |
Table 1: Quantitative binding and inhibition data for this compound.
Experimental Protocols
The determination of the binding affinity and inhibitory potency of this compound involves specific biophysical and biochemical assays. The following are detailed methodologies for the key experiments.
Binding Affinity Determination via Microscale Thermophoresis (MST)
Microscale Thermophoresis (MST) is a powerful technique to quantify biomolecular interactions in solution. It measures the motion of molecules in a microscopic temperature gradient, which is altered upon binding of a ligand.
a. Principle: A fluorescently labeled FTO protein is titrated with increasing concentrations of the non-fluorescent inhibitor, this compound. The binding of this compound to the FTO protein alters its size, charge, and solvation shell, leading to a change in its thermophoretic movement. This change is detected and used to calculate the dissociation constant (Kd).
b. Materials:
-
Recombinant human FTO protein
-
Fluorescent labeling kit (e.g., NHS-ester dye)
-
This compound
-
MST buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20)
-
MST capillaries
-
MST instrument
c. Protocol:
-
Protein Labeling: The FTO protein is fluorescently labeled according to the manufacturer's protocol of the labeling kit. Unconjugated dye is removed by size-exclusion chromatography.
-
Sample Preparation: A dilution series of this compound is prepared in MST buffer. The concentration of the labeled FTO protein is kept constant.
-
Incubation: The labeled FTO protein is mixed with each concentration of this compound and incubated to allow the binding to reach equilibrium.
-
MST Measurement: The samples are loaded into MST capillaries, and the thermophoresis is measured using the MST instrument.
-
Data Analysis: The change in the normalized fluorescence is plotted against the logarithm of the this compound concentration. The data is then fitted to a binding model to determine the Kd value.
In Vitro FTO Demethylase Inhibition Assay
This assay measures the ability of this compound to inhibit the demethylase activity of the FTO enzyme on a specific substrate.
a. Principle: The FTO enzyme removes the methyl group from a methylated RNA or DNA substrate. The inhibition of this activity by this compound is quantified by measuring the amount of demethylated product formed. A common method involves a fluorescence-based readout where a demethylated substrate leads to an increase in fluorescence.
b. Materials:
-
Recombinant human FTO protein
-
Methylated substrate (e.g., a single-stranded RNA or DNA oligonucleotide containing N6-methyladenosine)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 100 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA)
-
Detection reagent (e.g., a fluorescent dye that specifically binds to the demethylated product)
-
96-well microplate
-
Plate reader
c. Protocol:
-
Reaction Setup: The reaction is set up in a 96-well plate. Each well contains the assay buffer, FTO enzyme, and the methylated substrate.
-
Inhibitor Addition: A dilution series of this compound is added to the wells. A control with no inhibitor is also included.
-
Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a defined period to allow the enzymatic reaction to proceed.
-
Detection: The detection reagent is added to each well, and the fluorescence is measured using a plate reader.
-
Data Analysis: The fluorescence intensity is plotted against the logarithm of the this compound concentration. The data is fitted to a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
The FTO protein plays a crucial role in various cellular processes, including the regulation of gene expression through RNA demethylation. In the context of neurodegenerative diseases, FTO activity has been linked to neuronal survival pathways. Inhibition of FTO by this compound can modulate these pathways.
Caption: FTO inhibition by this compound promotes neuronal survival.
Experimental Workflow
The discovery and characterization of an FTO inhibitor like this compound follows a structured workflow, from initial screening to detailed biophysical characterization.
Caption: A typical workflow for identifying and characterizing FTO inhibitors.
An In-depth Technical Guide to the Function of FTO Inhibitors
Introduction
The Fat Mass and Obesity-Associated (FTO) protein is a Fe(II)- and α-ketoglutarate-dependent dioxygenase that functions as the first identified N6-methyladenosine (m6A) RNA demethylase.[1][2] This enzyme plays a crucial role in various physiological and pathological processes by removing methyl groups from RNA, thereby influencing gene expression.[1][3] Dysregulation of FTO has been linked to obesity, metabolic disorders, and various cancers, making it a significant therapeutic target.[2][4]
This guide provides a comprehensive overview of the function and mechanism of action of FTO inhibitors. While the specific compound "FTO-IN-12" was not identified in publicly available scientific literature, this document will focus on the well-characterized class of FTO inhibitors, utilizing data from prominent examples to illustrate their core functions and the methodologies used to evaluate them.
Core Mechanism of Action
FTO inhibitors exert their effects by blocking the enzymatic activity of the FTO protein. The primary function of FTO is to demethylate N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA).[2] This demethylation process is a key regulatory step in post-transcriptional gene regulation, affecting mRNA splicing, stability, translation, and transport.
The catalytic mechanism of FTO involves the oxidative removal of the methyl group from m6A. FTO inhibitors are designed to interfere with this process, typically by binding to the active site of the enzyme and preventing the substrate (m6A-containing RNA) from accessing it.[1] By inhibiting FTO, these compounds lead to an accumulation of m6A modifications on target mRNAs, which in turn alters the expression of key genes involved in various cellular processes.[2]
Signaling Pathways Modulated by FTO Inhibition
The inhibition of FTO has been shown to impact several critical signaling pathways, particularly in the context of cancer. By increasing m6A levels in the transcripts of specific oncogenes and tumor suppressors, FTO inhibitors can modulate their expression and downstream signaling. For instance, in acute myeloid leukemia (AML), FTO inhibition has been shown to upregulate the expression of tumor suppressors such as ASB2 and RARA, while downregulating oncogenes like MYC and CEBPA.[2]
Caption: FTO signaling pathway and the impact of its inhibition.
Data Presentation: Efficacy of FTO Inhibitors
The potency of FTO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of FTO by 50%. The table below summarizes the IC50 values for several well-characterized FTO inhibitors.
| Inhibitor | IC50 (µM) | Target | Notes |
| FB23-2 | 2.6 | FTO | A potent and selective FTO inhibitor that binds directly to the enzyme.[5] |
| CS1 (Bisantrene) | - | FTO | A rediscovered anti-cancer drug identified as a potent FTO inhibitor.[4][6] |
| CS2 (Brequinar) | - | FTO | Another rediscovered drug that effectively inhibits FTO.[4][6] |
| Rhein | - | FTO | An anthraquinone compound that inhibits FTO demethylase activity.[5] |
| Meclofenamic Acid | - | FTO | A non-steroidal anti-inflammatory drug found to be a selective FTO inhibitor.[7] |
| MO-I-500 | 8.7 | FTO | A pharmacological inhibitor of FTO's demethylase activity.[8] |
| Dac51 | 0.4 | FTO | An effective FTO inhibitor.[9] |
| FTO-IN-14 | 0.45 | FTO | An FTO inhibitor with antiproliferative activity in AML cells.[8] |
Experimental Protocols
A variety of experimental protocols are employed to identify and characterize FTO inhibitors, assess their mechanism of action, and evaluate their therapeutic potential.
1. In Vitro FTO Demethylation Assay
This assay directly measures the enzymatic activity of FTO and the inhibitory effect of test compounds. A common method is a fluorescence-based assay.[9][10]
-
Principle: A non-fluorescent, m6A-methylated RNA substrate is incubated with recombinant FTO. Upon demethylation by FTO, the RNA substrate can bind to a fluorescent dye, resulting in a measurable fluorescent signal. The presence of an FTO inhibitor will prevent demethylation and thus reduce the fluorescence.
-
Protocol:
-
Recombinant FTO protein is incubated with a non-fluorescent m6A-methylated RNA substrate (e.g., m6A7-Broccoli) in a reaction buffer containing necessary co-factors (2-oxoglutarate, (NH4)2Fe(SO4)2·6H2O, and L-ascorbate).[9][10]
-
Test compounds (potential inhibitors) are added to the reaction mixture at various concentrations.
-
The reaction is incubated for a set period (e.g., 2 hours) at room temperature.[9]
-
A read buffer containing a fluorescent dye (e.g., DFHBI-1T) that binds to the demethylated RNA is added.[9]
-
The fluorescence intensity is measured using a plate reader. The IC50 value is calculated from the dose-response curve.
-
Caption: Workflow for an in vitro FTO demethylation assay.
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that a drug candidate directly binds to its intended target protein within a cellular environment.[11]
-
Principle: The binding of a ligand (inhibitor) to a protein can increase the protein's thermal stability. In CETSA, cells are treated with the inhibitor and then heated. The inhibitor-bound protein will remain soluble at higher temperatures compared to the unbound protein, which will denature and precipitate.[11]
-
Protocol:
-
Cells are treated with the FTO inhibitor or a vehicle control.
-
The treated cells are heated to a range of temperatures to induce protein denaturation.
-
The cells are lysed, and the soluble fraction of proteins is separated from the precipitated proteins by centrifugation.
-
The amount of soluble FTO protein in each sample is quantified, typically by Western blotting or other protein detection methods.[11]
-
A shift in the melting curve of FTO in the presence of the inhibitor indicates target engagement.
-
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
3. In Vivo Xenograft Model
To evaluate the anti-cancer efficacy of FTO inhibitors in a living organism, a xenograft mouse model is commonly used.[4]
-
Principle: Human cancer cells are implanted into immunocompromised mice. The mice are then treated with the FTO inhibitor, and the effect on tumor growth and survival is monitored.
-
Protocol:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously or intravenously injected with human cancer cells (e.g., AML cells).[4]
-
Once tumors are established, the mice are randomized into treatment and control groups.
-
The treatment group receives the FTO inhibitor (e.g., via oral administration or injection), while the control group receives a vehicle.[12]
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).[13]
-
Survival of the mice in each group is also monitored.
-
Caption: Workflow for an in vivo xenograft model to test FTO inhibitors.
FTO inhibitors represent a promising class of therapeutic agents with potential applications in oncology, metabolic diseases, and beyond. Their mechanism of action, centered on the modulation of RNA epigenetics, offers a novel approach to controlling gene expression. While "this compound" does not appear to be a recognized compound in the current scientific literature, the ongoing research and development of other potent and selective FTO inhibitors continue to advance our understanding of FTO biology and its role in disease, paving the way for new therapeutic strategies. Further preclinical and clinical investigations are essential to fully realize the therapeutic potential of targeting FTO.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Differential m6A, m6Am, and m1A Demethylation Mediated by FTO in Cell Nucleus and Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequence-specific m6A demethylation in RNA by FTO fused to RCas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Orally Bioavailable FTO Inhibitors with Potent Antileukemia Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
FTO-IN-12 in Neurodegenerative Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a significant therapeutic target in various diseases, including cancer and metabolic disorders.[1][2] Increasingly, evidence implicates FTO in the pathogenesis of neurodegenerative diseases, making it a compelling target for drug discovery in this field.[3][4] FTO-IN-12 is a small molecule inhibitor of FTO that serves as a critical tool for investigating the protein's function and its potential as a therapeutic target in neurodegeneration.[5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its use in neurodegenerative disease research.
This compound: Core Properties and Quantitative Data
This compound is a potent and selective inhibitor of the FTO protein.[5] Its inhibitory activity is crucial for probing the functional consequences of FTO inhibition in cellular and animal models of neurodegenerative diseases. The key quantitative parameters of this compound are summarized in the table below.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 185 nM | [5] |
| Half-maximal Inhibitory Concentration (IC50) | 1.46 µM | [5] |
FTO Signaling in Neurodegeneration
FTO's role in neurodegeneration is multifaceted, influencing several key signaling pathways implicated in neuronal survival, plasticity, and pathology. FTO has been shown to regulate adult neurogenesis, and its loss can impair learning and memory.[6]
One of the critical pathways influenced by FTO is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade . Loss of FTO has been shown to alter the expression of key components of the BDNF pathway.[6] BDNF is essential for neuronal survival, growth, and synaptic plasticity. Dysregulation of BDNF signaling is a common feature in many neurodegenerative disorders.
Another significant pathway is the TSC1-mTOR-Tau signaling axis . FTO has been implicated in Alzheimer's disease through its effects on this pathway.[3] The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation in neurons can lead to aberrant protein synthesis and aggregation, including the hyperphosphorylation of Tau, a hallmark of Alzheimer's disease.[3]
FTO dysfunction has also been linked to impaired dopamine receptor signaling, which is central to Parkinson's disease.[7]
Signaling Pathway Diagrams
FTO's role in the BDNF and mTOR-Tau signaling pathways.
Experimental Protocols
The following protocols provide a starting point for researchers investigating the effects of this compound in neurodegenerative disease models. It is critical to note that these are generalized protocols and will require optimization based on the specific cell line or animal model, as well as the experimental question being addressed.
In Vitro Cell-Based Assay: Neuronal Viability
This protocol outlines a method to assess the effect of this compound on the viability of neuronal cells, such as human neuroblastoma cell lines (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Methodology:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A starting concentration range could be from 0.1 µM to 50 µM, based on its known IC50 of 1.46 µM.[5] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the EC50 value of this compound for cell viability.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. FTO Is Expressed in Neurones throughout the Brain and Its Expression Is Unaltered by Fasting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTO diversely influences sensitivity of neuroblastoma cells to various chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | FTO diversely influences sensitivity of neuroblastoma cells to various chemotherapeutic drugs [frontiersin.org]
- 5. Fat mass and obesity-associated (FTO) protein regulates adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FTO (fat-mass and obesity-associated protein) deficiency aggravates age-dependent depression-like behaviors and cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FTO-IN-12 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated protein (FTO) is the first identified RNA N6-methyladenosine (m6A) demethylase, playing a crucial role in the regulation of gene expression and various cellular processes.[1] Dysregulation of FTO has been implicated in numerous diseases, including cancer, where it can act as an oncogene.[1][2][3] FTO-IN-12 is a small molecule inhibitor of FTO, representing a promising therapeutic agent for cancers that are dependent on FTO activity. These application notes provide detailed protocols for cell-based assays to characterize the effects of this compound on cancer cells, focusing on cell viability, apoptosis, and its impact on relevant signaling pathways.
Mechanism of Action
FTO is an α-ketoglutarate (α-KG) and Fe(II)-dependent dioxygenase that removes the methyl group from m6A-modified RNA.[4] By inhibiting FTO, this compound is expected to increase the global levels of m6A RNA methylation, leading to alterations in the stability and translation of target mRNAs. This can, in turn, affect various cellular functions, including proliferation, survival, and differentiation. FTO has been shown to regulate key oncogenic pathways, including the Wnt and mTOR signaling pathways.[2] Therefore, inhibition of FTO by this compound is hypothesized to modulate these pathways, leading to anti-tumor effects.
Key Experiments and Data Presentation
To assess the cellular effects of this compound, a series of cell-based assays are recommended. The following tables summarize the expected quantitative data to be generated from these experiments.
Table 1: Cell Viability (IC50) Data for this compound
| Cell Line | FTO Expression | This compound IC50 (µM) after 72h |
| PANC-1 (Pancreatic) | High | To be determined |
| MiaPaCa-2 (Pancreatic) | High | To be determined |
| PC-3 (Prostate) | High | To be determined |
| DU145 (Prostate) | Moderate/High | To be determined |
| Normal Pancreatic/Prostate Cells | Low | Expected to be higher |
Table 2: Apoptosis Induction by this compound (at 24h)
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| PANC-1 | Vehicle Control | Baseline | Baseline |
| This compound (IC50) | Expected increase | Expected increase | |
| PC-3 | Vehicle Control | Baseline | Baseline |
| This compound (IC50) | Expected increase | Expected increase |
Table 3: Effect of this compound on Cellular m6A Levels
| Cell Line | Treatment | Relative m6A Level (Fold Change vs. Vehicle) |
| PANC-1 | Vehicle Control | 1.0 |
| This compound (IC50, 24h) | Expected increase | |
| PC-3 | Vehicle Control | 1.0 |
| This compound (IC50, 24h) | Expected increase |
Table 4: Modulation of Wnt and mTOR Signaling by this compound
| Cell Line | Treatment | Wnt Signaling (TOP/FOP Flash Ratio) | p-S6K/S6K Ratio (Fold Change) | p-4E-BP1/4E-BP1 Ratio (Fold Change) |
| PANC-1 | Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (IC50, 24h) | Expected decrease | Expected decrease | Expected decrease | |
| PC-3 | Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (IC50, 24h) | Expected decrease | Expected decrease | Expected decrease |
Experimental Protocols
I. Cell Proliferation Assay (CCK-8)
This protocol determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
PANC-1, MiaPaCa-2, PC-3, DU145, and normal control cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. It is recommended to test a concentration range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 24, 48, and 72 hours.
-
At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
II. Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
PANC-1 and PC-3 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its predetermined IC50 concentration and a vehicle control for 24 and 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[5]
III. Global m6A RNA Quantification (Dot Blot Assay)
This protocol measures the overall change in cellular m6A levels following this compound treatment.
Materials:
-
PANC-1 and PC-3 cells
-
This compound
-
Total RNA extraction kit
-
mRNA purification kit (optional, but recommended)
-
Nylon membrane
-
UV crosslinker
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with this compound at the IC50 concentration and vehicle control for 24 hours.
-
Extract total RNA from the cells. For better results, purify mRNA from the total RNA.
-
Prepare serial dilutions of the RNA (e.g., 400 ng, 200 ng, 100 ng) in RNase-free water.
-
Denature the RNA samples by heating at 65°C for 5 minutes.
-
Spot the denatured RNA onto a nylon membrane.
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with an anti-m6A antibody (typically 1:1000 dilution) overnight at 4°C.[7]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detect the signal using a chemiluminescence substrate and image the blot.
-
Quantify the dot intensity using software like ImageJ. Methylene blue staining can be used as a loading control.
IV. Wnt Signaling Activity Assay (SuperTOPFlash Luciferase Reporter Assay)
This assay measures the effect of this compound on the canonical Wnt signaling pathway.
Materials:
-
PANC-1 or other suitable cell line
-
SuperTOPFlash and FOPFlash reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect cells with SuperTOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids.
-
After 24 hours, treat the cells with this compound at the IC50 concentration or vehicle control for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[8][9]
-
Calculate the TOP/FOP flash ratio after normalizing to Renilla luciferase activity to determine the specific Wnt signaling activity.
V. mTOR Signaling Pathway Analysis (Western Blot)
This protocol assesses the impact of this compound on the mTOR signaling pathway by analyzing the phosphorylation status of key downstream effectors.
Materials:
-
PANC-1 and PC-3 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Primary antibodies: anti-p-S6K (Thr389), anti-S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with this compound at the IC50 concentration and vehicle control for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.[7]
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.[10][11]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities and calculate the ratio of phosphorylated to total protein for S6K and 4E-BP1. Use β-actin as a loading control.
Mandatory Visualizations
Caption: this compound inhibits FTO, leading to modulation of Wnt and mTOR signaling pathways, ultimately affecting cell proliferation and apoptosis.
Caption: Workflow for the cell-based evaluation of the FTO inhibitor this compound.
References
- 1. FTO in cancer: functions, molecular mechanisms, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. FTO effects the proliferation, invasion, and glycolytic metabolism of colon cancer by regulating PKM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for In Vivo Administration of FTO Inhibitors
Disclaimer: As of November 2025, specific in vivo administration data for the compound FTO-IN-12 is not publicly available. The following application notes and protocols are based on published in vivo studies of other potent and selective FTO inhibitors, such as FB23-2, Rhein, and Meclofenamic Acid. Researchers should use this information as a general guide and optimize protocols for their specific compound and experimental model.
Introduction
The fat mass and obesity-associated (FTO) protein is an RNA demethylase that plays a crucial role in various biological processes, including energy metabolism, adipogenesis, and cancer progression. Pharmacological inhibition of FTO is a promising therapeutic strategy for several diseases, including obesity, diabetes, and certain types of cancer. This document provides a generalized guide for the in vivo administration of FTO inhibitors to support preclinical research and drug development.
FTO Signaling Pathways
FTO exerts its biological functions by demethylating N6-methyladenosine (m6A) on mRNA, thereby influencing the stability, translation, and splicing of its target transcripts. Inhibition of FTO is expected to modulate these downstream signaling pathways.
Caption: FTO Signaling Pathway and Point of Inhibition.
In Vivo Administration Protocols
The following protocols are generalized from studies using various FTO inhibitors. It is critical to perform dose-range finding and toxicity studies for any new FTO inhibitor, including this compound, before initiating efficacy studies.
Preparation of FTO Inhibitors for In Vivo Administration
The solubility and stability of the specific FTO inhibitor will dictate the appropriate vehicle for in vivo administration.
-
FB23-2 Example: For intraperitoneal (IP) administration, FB23-2 has been dissolved in a vehicle such as DMSO[1].
-
General Protocol:
-
Determine the optimal solvent for your FTO inhibitor (e.g., DMSO, PBS, or a combination with solubilizing agents like Tween 80 or Cremophor EL).
-
Prepare a stock solution of the inhibitor at a high concentration.
-
On the day of administration, dilute the stock solution to the final desired concentration with an appropriate vehicle. Ensure the final concentration of any organic solvent (e.g., DMSO) is within acceptable limits for the chosen animal model and administration route to avoid toxicity.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Visually inspect the solution for any precipitation before administration.
-
Animal Models
The choice of animal model will depend on the research question. Common models used in FTO research include:
-
Mouse Models:
-
Xenograft models: Human cancer cell lines (e.g., glioma, acute myeloid leukemia) are implanted into immunocompromised mice (e.g., NOD/SCID or NSG)[1][2][3].
-
Genetically engineered mouse models (GEMMs): Mice with specific genetic alterations relevant to the disease of interest.
-
Diet-induced obesity models: Mice fed a high-fat diet to study metabolic effects.
-
-
Rat Models:
-
Disease induction models: For instance, models of bone cancer pain have been used to test the efficacy of meclofenamic acid[4].
-
Administration Routes and Dosages
The route of administration and dosage will vary depending on the FTO inhibitor's pharmacokinetic and pharmacodynamic properties.
-
Intraperitoneal (IP) Injection: A common route for preclinical studies.
-
FB23-2: Administered daily at 20 mg/kg in intracranial gliomasphere xenografts in mice[1].
-
-
Oral Gavage (PO): Suitable for inhibitors with good oral bioavailability.
-
Intravenous (IV) Injection: For direct systemic administration.
Experimental Workflow for In Vivo FTO Inhibitor Studies
Caption: Generalized Experimental Workflow for In Vivo FTO Inhibitor Studies.
Quantitative Data Summary
The following tables summarize in vivo data from studies of various FTO inhibitors. This information can serve as a starting point for designing experiments with new FTO inhibitors.
Table 1: In Vivo Dosages of FTO Inhibitors
| Inhibitor | Animal Model | Administration Route | Dosage | Study Focus | Reference |
| FB23-2 | Mouse (Intracranial Gliomasphere Xenografts) | Intraperitoneal (IP) | 20 mg/kg, daily | Anti-tumor efficacy | [1] |
| Meclofenamic Acid | Rat (Bone Cancer Pain Model) | Not specified | 1, 5, 10 mg/kg | Pain relief | [4] |
| Rhein | Mouse | Not specified | Not specified | Myoblast differentiation | [5] |
Table 2: Pharmacokinetic and Efficacy Data of FTO Inhibitors (Illustrative)
| Parameter | FTO Inhibitor | Value | Animal Model | Notes | Reference |
| IC₅₀ (in vitro) | Meclofenamic Acid | ~7-8 µM | - | Inhibition of FTO demethylation | [6] |
| In Vivo Efficacy | FB23-2 | Reduced tumor growth | Mouse | Glioma xenograft model | [1] |
| In Vivo Efficacy | FB23-2 | Inhibited progression of AML | Mouse | AML xenograft model | [2][3] |
| Pharmacokinetics | FB23-2 | Permeable to the blood-brain barrier | Mouse | - | [1] |
Key Experimental Considerations
-
Pharmacokinetics and Pharmacodynamics (PK/PD): It is crucial to characterize the PK/PD profile of this compound to determine the optimal dosing schedule and to correlate drug exposure with biological effects.
-
Toxicity: Conduct comprehensive toxicity studies to identify any potential adverse effects of the FTO inhibitor. This should include monitoring animal weight, behavior, and performing histopathological analysis of major organs.
-
Biomarker Analysis: To confirm target engagement in vivo, measure the levels of m6A in relevant tissues or cells. Additionally, analyze the expression of known FTO target genes.
-
Control Groups: Always include a vehicle control group to account for any effects of the administration vehicle. A positive control group with a known FTO inhibitor could also be beneficial for comparison.
Conclusion
While specific in vivo data for this compound is not yet available, the information gathered from studies on other FTO inhibitors provides a solid foundation for designing and conducting preclinical in vivo experiments. Careful consideration of the experimental design, including appropriate animal models, administration routes, dosages, and endpoint analyses, will be critical for successfully evaluating the therapeutic potential of novel FTO inhibitors like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitor of FTO, Rhein, Restrains the Differentiation of Myoblasts and Delays Skeletal Muscle Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Dosage of FTO-IN-12 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal dosage of FTO-IN-12, a potent inhibitor of the fat mass and obesity-associated protein (FTO), in various cell culture applications. The provided protocols are based on published research and are intended to serve as a starting point for your specific experimental needs.
Introduction
FTO is an N6-methyladenosine (m6A) RNA demethylase that plays a crucial role in various cellular processes, including cell cycle regulation, differentiation, and metabolism. Dysregulation of FTO activity has been implicated in several diseases, including cancer and neurodegenerative disorders. This compound is a small molecule inhibitor of FTO with a reported IC50 of 1.46 μM and a dissociation constant (Kd) of 185 nM.[1][2] This document outlines the effective concentration range, potential cytotoxic effects, and detailed experimental protocols for the use of this compound in cell culture.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and other relevant FTO inhibitors.
| Inhibitor | IC50 | Kd | Effective Concentration Range | Cell Types Tested | Reference |
| This compound | 1.46 µM | 185 nM | 10 nM - 1 µM | Primary mouse midbrain dopamine neurons | [1][2] |
| Inhibitor 18097 | 0.64 µmol/L | Not Reported | 25 µM - 50 µM | HeLa, MDA-MB-231 | |
| MA (FTO inhibitor) | Not Reported | Not Reported | 30 µM (non-toxic dose) | Human granulosa cells |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Neuroprotection
This protocol is adapted from a study demonstrating the neuroprotective effects of this compound on primary dopamine neurons.[1][2]
1. Cell Culture:
-
Culture primary mouse midbrain dopamine neurons according to standard laboratory protocols.
-
Plate cells in appropriate culture vessels (e.g., 96-well plates) at a suitable density.
2. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
3. Induction of Apoptosis (Growth Factor Deprivation):
-
After a predetermined incubation period with this compound (e.g., 24 hours), induce apoptosis by removing growth factors from the culture medium.
-
Wash the cells with phosphate-buffered saline (PBS) and replace the medium with a growth factor-free medium.
4. Assessment of Cell Viability:
-
After a further incubation period (e.g., 24-48 hours), assess cell viability using a standard method such as the MTT assay, LDH assay, or by counting viable cells using a hemocytometer and trypan blue exclusion.
5. Data Analysis:
-
Calculate the percentage of viable cells in each treatment group relative to the control group (no this compound treatment).
-
Plot the results as a dose-response curve to determine the EC50 (half-maximal effective concentration) for neuroprotection.
Protocol 2: General Protocol for Evaluating the Effect of this compound on a Target Pathway
This protocol provides a general framework for investigating the impact of this compound on a specific signaling pathway in any adherent cell line.
1. Cell Seeding:
-
Plate the cells of interest in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
2. This compound Treatment:
-
Prepare a range of this compound concentrations in complete culture medium. A starting range of 100 nM to 10 µM is recommended, based on the known IC50.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubate the cells for a time period relevant to the signaling pathway being investigated (e.g., 6, 12, 24, or 48 hours).
3. Cell Lysis and Protein Extraction:
-
After the incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a standard method (e.g., BCA assay).
4. Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the proteins of interest in your target signaling pathway (e.g., phosphorylated and total forms of key signaling molecules).
-
Use a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
5. Data Analysis:
-
Quantify the intensity of the protein bands and normalize them to the loading control.
-
Analyze the changes in protein expression or phosphorylation status in response to different concentrations of this compound to determine its effect on the signaling pathway.
Signaling Pathways and Experimental Workflows
FTO Inhibition and Neuroprotection Signaling Pathway
The inhibition of FTO by this compound is hypothesized to increase the m6A methylation of specific mRNAs, leading to altered gene expression that promotes neuronal survival. The exact downstream targets are a subject of ongoing research.
References
Designing Experiments with FTO-IN-12: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for researchers investigating the functional effects of FTO-IN-12, a small molecule inhibitor of the fat mass and obesity-associated (FTO) protein. FTO is an RNA demethylase that plays a crucial role in post-transcriptional gene regulation by removing N6-methyladenosine (m6A) from RNA.[1] Dysregulation of FTO activity has been implicated in various diseases, including cancer, obesity, and neurological disorders.[2] These protocols offer a guide for the biochemical and cellular characterization of this compound, enabling a thorough investigation of its mechanism of action and therapeutic potential.
Introduction to FTO and this compound
The FTO protein is an Fe(II)- and 2-oxoglutarate (2OG)-dependent dioxygenase that catalyzes the demethylation of m6A, the most abundant internal modification in eukaryotic mRNA.[3] This reversible modification influences mRNA stability, splicing, translation, and localization, thereby regulating gene expression. FTO has been identified as a key player in various signaling pathways, including the Wnt and p38 MAPK pathways, and is involved in processes such as cell cycle progression, adipogenesis, and the DNA damage response.[4][5][6][7]
This compound is a small molecule inhibitor designed to target the catalytic activity of FTO. By inhibiting FTO, this compound is expected to increase global m6A levels, leading to downstream effects on gene expression and cellular phenotypes. These application notes provide a framework for validating the inhibitory activity of this compound and exploring its biological consequences.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (Example Data)
| Assay Type | Parameter | This compound | Control Inhibitor (Rhein) |
| Fluorescence-Based Assay | IC50 (µM) | User Determined | ~20 µM |
| ELISA-Based Assay | IC50 (µM) | User Determined | ~25 µM |
Note: The IC50 value for this compound should be experimentally determined by the user following the provided protocols. The value for the control inhibitor, Rhein, is provided as a reference.
Table 2: Cellular Activity of this compound in A549 Lung Carcinoma Cells (Example Data)
| Assay Type | Parameter | This compound (10 µM) | Vehicle Control (DMSO) |
| m6A Quantification | % m6A/A ratio increase | User Determined | 0% |
| Cell Viability (72h) | % Inhibition | User Determined | 0% |
| Colony Formation | % Inhibition | User Determined | 0% |
Note: The optimal concentration and treatment duration for this compound should be determined by the user for each cell line and assay.
Experimental Protocols
Biochemical Assay: In Vitro FTO Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a previously described fluorescence-based assay for FTO activity.[8] It utilizes a non-fluorescent methylated RNA substrate ("m6A7-Broccoli") which becomes fluorescent upon demethylation by FTO and subsequent binding of a fluorophore.
Materials:
-
Recombinant human FTO protein
-
m6A7-Broccoli RNA substrate
-
This compound
-
Rhein (or other known FTO inhibitor as a positive control)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 µM 2-oxoglutarate, 100 µM (NH4)2Fe(SO4)2·6H2O, 2 mM L-ascorbic acid
-
DFHBI-1T fluorophore
-
384-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound and the control inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
In a 384-well plate, add 0.5 µM of recombinant FTO protein to each well containing assay buffer.
-
Add the diluted this compound or control inhibitor to the wells. Include a vehicle control (DMSO only).
-
Initiate the reaction by adding 10 µM of the m6A-probe.
-
Incubate the plate at 37°C for 1 hour.
-
Add DFHBI-1T to a final concentration of 10 µM.
-
Incubate for 20 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity (Excitation: 482 nm, Emission: 505 nm).
-
Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Cellular Assay: Quantification of Global m6A Levels by LC-MS/MS
This protocol provides a method to quantify the global N6-methyladenosine (m6A) to adenosine (A) ratio in mRNA from cells treated with this compound.[2][9][10][11][12]
Materials:
-
Cell line of interest (e.g., A549, HCT116)
-
This compound
-
TRIzol reagent
-
mRNA isolation kit (e.g., Dynabeads mRNA DIRECT Kit)
-
Nuclease P1
-
Venom phosphodiesterase I
-
Alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for 24-48 hours.
-
Harvest cells and extract total RNA using TRIzol.
-
Isolate mRNA from the total RNA using an mRNA isolation kit.
-
Digest 100-200 ng of mRNA to nucleosides by sequential incubation with nuclease P1, venom phosphodiesterase I, and alkaline phosphatase.
-
Analyze the digested nucleosides by LC-MS/MS to quantify the amounts of adenosine (A) and m6A.
-
Calculate the m6A/A ratio for each sample. An increase in this ratio in this compound treated cells compared to the control indicates FTO inhibition.
Cellular Assay: Cell Viability Assay (CCK-8)
This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cellular Assay: Colony Formation Assay
This assay evaluates the long-term effect of this compound on the clonogenic survival of cells.
Materials:
-
Cell line of interest
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet, 20% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the percentage of colony formation relative to the vehicle control.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular environment.[13][14][15][16]
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
Protease inhibitor cocktail
-
PCR tubes
-
Thermal cycler
-
Western blotting reagents and anti-FTO antibody
Procedure:
-
Treat cells with this compound or vehicle control for a specified time.
-
Harvest and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble FTO protein in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualizations
Caption: FTO protein signaling pathways.
Caption: Experimental workflow for this compound evaluation.
Caption: Logical flow of this compound's mechanism of action.
References
- 1. Epigenetics - Wikipedia [en.wikipedia.org]
- 2. Quantitative analysis of m6A RNA modification by LC-MS [escholarship.org]
- 3. Role for the obesity-related FTO gene in the cellular sensing of amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical roles of FTO-mediated mRNA m6A demethylation in regulating adipogenesis and lipid metabolism: Implications in lipid metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FTO mediates cell-autonomous effects on adipogenesis and adipocyte lipid content by regulating gene expression via 6mA DNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of global m6A RNA methylation levels by LC-MS/MS [visikol.com]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 16. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
FTO-IN-12: Application Notes and Protocols for Cellular Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTO-IN-12 is a small molecule inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m⁶A) RNA demethylase. FTO has emerged as a critical regulator in various biological processes, including neurogenesis, and is a promising therapeutic target for neurodegenerative diseases and cancer. This compound has demonstrated potent inhibition of FTO with a reported Kd of 185 nM and an IC50 of 1.46 µM.[1] Notably, it has been shown to support the survival of dopamine neurons, suggesting its potential in the research of neurodegenerative conditions like Parkinson's disease.[1][2][3]
These application notes provide detailed protocols for the use of this compound in cellular studies, with a focus on primary neuron cultures and general cancer cell line assays.
Data Presentation
A summary of the inhibitory constants for this compound and other commonly used FTO inhibitors is provided below for comparative purposes.
| Inhibitor | IC50 (µM) | Kd (nM) | Cell-Based Assay Notes |
| This compound | 1.46 | 185 | Promotes survival of mouse midbrain dopaminergic neurons at nanomolar concentrations.[1][2][3] |
| Rhein | ~20 (in some cell lines) | - | First identified FTO inhibitor; shows limited viability effects in some cancer cell lines at 20 µM.[4][5] |
| Meclofenamic Acid (MA) | ~3 | - | Selective for FTO over ALKBH5. Its ethyl ester derivative, MA2, is used for better cell penetration.[6] |
| FB23-2 | 0.8 - 16 (in AML cells) | - | A potent FTO inhibitor with anti-leukemic activity.[4][5] |
| CS1 (Bisantrene) | Low nanomolar range in sensitive cancer cells | - | Exerts anti-tumor activity by suppressing the FTO-mediated upregulation of MYC/CEBPA.[4][5] |
| CS2 (Brequinar) | Low nanomolar range in sensitive cancer cells | - | Similar to CS1, demonstrates potent anti-tumor effects in FTO-high cancer cells.[4][5] |
Signaling Pathways
FTO exerts its biological functions through various signaling pathways. Two prominent pathways are the FTO/m⁶A/MYC axis and the Wnt signaling pathway.
FTO/m⁶A/MYC Signaling Pathway
FTO-mediated demethylation of m⁶A on MYC mRNA leads to its stabilization and increased expression, promoting cell proliferation and invasion in several cancers. Inhibition of FTO can reverse this effect.
Caption: FTO/m⁶A/MYC Signaling Pathway.
FTO and Wnt Signaling Pathway
FTO has been shown to regulate the Wnt signaling pathway, which is crucial in development and disease. FTO depletion can attenuate the canonical Wnt/β-Catenin signaling.
Caption: FTO and Wnt Signaling Pathway.
Experimental Protocols
Experimental Workflow for this compound Treatment in Primary Neurons
The following diagram outlines a general workflow for testing the effects of this compound on primary neurons.
Caption: General Experimental Workflow.
Protocol 1: Culture and Treatment of Primary Mouse Midbrain Dopaminergic Neurons
This protocol is adapted from established methods for primary rodent neuron culture and is suitable for studying the neuroprotective effects of this compound.[2][7]
Materials:
-
Timed-pregnant E13 mice
-
Dissection Buffer: Hanks' Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺, supplemented with 20 mM D-glucose, 0.2 mM ascorbic acid, and 2% penicillin-streptomycin.
-
Coating Solution: Poly-L-ornithine (20 µg/mL) and Laminin (10 µg/mL)
-
Digestion Solution: 0.05% Trypsin-EDTA
-
Deactivation Medium: Complete medium with 10% Fetal Bovine Serum (FBS)
-
Complete Medium: Neurobasal Medium supplemented with B-27, L-Glutamine, and Penicillin-Streptomycin.
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Plate Coating:
-
Coat culture plates with Poly-L-ornithine solution for at least 2 hours at 37°C.
-
Rinse plates three times with sterile water.
-
Add Laminin solution and incubate overnight at 37°C.
-
-
Dissection and Dissociation:
-
Dissect ventral midbrain from E13 mouse embryos in ice-cold dissection buffer.
-
Transfer the tissue to a tube with 0.05% Trypsin-EDTA and incubate at 37°C for 5-10 minutes.
-
Deactivate trypsin by adding deactivation medium.
-
Wash the tissue twice with complete medium.
-
Gently triturate the tissue with a fire-polished glass pipette to obtain a single-cell suspension.
-
-
Cell Plating:
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue.
-
Plate the cells at a density of 2 x 10⁵ to 5 x 10⁵ cells/cm² in the pre-coated plates.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
This compound Treatment:
-
Allow neurons to mature for 3-5 days in vitro before treatment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A final concentration in the nanomolar range is recommended based on published data.[2][3] Include a vehicle control (DMSO).
-
Carefully replace half of the medium in each well with the medium containing the appropriate concentration of this compound.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
After treatment, cells can be processed for various assays such as immunocytochemistry for neuronal markers (e.g., β-III-tubulin and tyrosine hydroxylase), viability assays, or molecular analyses.
-
Protocol 2: Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231)
-
Complete growth medium for the chosen cell line
-
96-well culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add the diluted inhibitor to the wells at various concentrations. Include a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
The IC50 value can be determined by plotting cell viability against the log of the inhibitor concentration.
-
Protocol 3: Western Blot Analysis of FTO and Downstream Targets
This protocol is for examining the protein levels of FTO and its downstream targets (e.g., MYC) following this compound treatment.
Materials:
-
Cells treated with this compound as described in previous protocols
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-FTO, anti-MYC, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Lyse the treated cells with RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Detection:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Disclaimer
The provided protocols are intended as a guide. Researchers should optimize conditions for their specific cell types and experimental setups. It is recommended to perform dose-response and time-course experiments to determine the optimal treatment conditions for this compound in your system.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. Isolation, Culture and Long-Term Maintenance of Primary Mesencephalic Dopaminergic Neurons From Embryonic Rodent Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Derivation and Culture of Dopaminergic Neurons (from Midbrains of Rodents) | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for FTO-IN-12 Delivery to Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the cellular delivery of FTO-IN-12, a potent inhibitor of the fat mass and obesity-associated (FTO) protein. The provided methodologies are intended to serve as a guide for utilizing this compound in in vitro cellular assays to study the biological functions of FTO and the therapeutic potential of its inhibition.
Introduction
The FTO protein is an N6-methyladenosine (m6A) RNA demethylase that plays a crucial role in various cellular processes, including metabolism, neurogenesis, and cancer progression.[1][2][3] this compound is a small molecule inhibitor designed to target the demethylase activity of FTO, thereby increasing global m6A levels in cells and allowing for the investigation of the downstream consequences of FTO inhibition. This document outlines the necessary steps for preparing and applying this compound to cultured cells, along with methods to assess its effects.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and other relevant FTO inhibitors for comparative purposes.
| Compound | Target | Kd (nM) | IC50 (µM) | Cell-Based Assay Concentrations | Reference |
| This compound | FTO | 185 | 1.46 | 10 nM - 10 µM (surrogate data) | [1] |
| Rhein | FTO | 18,200 | >100 (surrogate data) | Not specified | [4] |
| FTO-04 | FTO | Not specified | Not specified | ~10 µM (for m6A level increase) | [5] |
| FB23-2 | FTO | Not specified | Not specified | 10 µM (for cellular uptake studies) | [6] |
| 18097 | FTO | Not specified | 0.64 | 50 µM (for thermal stabilization) | |
| FTO-43 N | FTO | Not specified | Not specified | 30 µM (for cell viability) |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Determine the required stock concentration. A high-concentration stock solution (e.g., 10 mM) is recommended to minimize the volume of DMSO added to cell cultures.
-
Calculate the amount of this compound and DMSO needed. Use the following formula:
-
Volume of DMSO (µL) = (Mass of this compound (mg) / Molecular Weight of this compound ( g/mol )) * 1,000,000 / Stock Concentration (mM)
-
-
Dissolve this compound in DMSO. Under sterile conditions (e.g., in a biological safety cabinet), add the calculated volume of DMSO to the vial containing the this compound powder.
-
Ensure complete dissolution. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary, but avoid excessive heat.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C or -80°C for long-term storage.
Treatment of Cells with this compound
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (prepared as described above)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding. Plate the cells at the desired density in appropriate cell culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction). Allow the cells to adhere and reach the desired confluency (typically 60-80%) before treatment.
-
Preparation of Working Solutions. Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform serial dilutions to achieve a range of concentrations for dose-response studies.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7]
-
-
Vehicle Control. Prepare a vehicle control by adding the same volume of DMSO to the complete cell culture medium as used for the highest concentration of this compound.
-
Cell Treatment. Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[8] The optimal incubation time will depend on the specific cell type and the endpoint being measured.
-
Downstream Analysis. Following incubation, proceed with the desired cellular assays, such as cell viability assays (e.g., MTS, CCK-8), proliferation assays, apoptosis assays, RNA/protein extraction for m6A quantification, or western blotting for target protein expression.
Visualizations
FTO Signaling Pathway and Inhibition
Caption: FTO protein demethylates m6A-modified RNA, influencing its stability and translation. This compound inhibits this process.
Experimental Workflow for Cellular Delivery of this compound
Caption: Workflow for treating cultured cells with this compound, from preparation to analysis.
References
- 1. Small-Molecule Inhibitors of the RNA M6A Demethylases FTO Potently Support the Survival of Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting FTO Suppresses Pancreatic Carcinogenesis via Regulating Stem Cell Maintenance and EMT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTO Stabilizes MIS12 to Inhibit Vascular Smooth Muscle Cell Senescence in Atherosclerotic Plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Analyzing Gene Expression After FTO-IN-12 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated (FTO) protein is an enzyme that plays a critical role in the regulation of gene expression through its N6-methyladenosine (m6A) demethylase activity. By removing methyl groups from mRNA, FTO influences mRNA stability, splicing, and translation.[1][2] Dysregulation of FTO activity has been implicated in a variety of diseases, including cancer, metabolic disorders, and neurological conditions.[1] FTO inhibitors, such as FTO-IN-12, are valuable chemical tools for studying the biological functions of FTO and for developing potential therapeutic agents.[1] this compound is a potent inhibitor of FTO with a reported Kd of 185 nM and an IC50 of 1.46 μM.
These application notes provide a comprehensive set of protocols for analyzing changes in gene expression in cultured cells following treatment with this compound. The described methods include cell culture and treatment, RNA extraction, and gene expression analysis using both reverse transcription-quantitative polymerase chain reaction (RT-qPCR) for targeted gene analysis and RNA sequencing (RNA-seq) for transcriptome-wide analysis.
Mechanism of Action: FTO Inhibition and Gene Expression
FTO is an α-ketoglutarate (α-KG) and Fe(II)-dependent dioxygenase that removes the methyl group from N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic mRNA.[1] The m6A modification is a dynamic and reversible process, with "writer" enzymes (methyltransferases like METTL3/14) adding the methyl group and "eraser" enzymes (demethylases like FTO and ALKBH5) removing it. "Reader" proteins (such as YTHDF proteins) recognize m6A-modified mRNA and mediate its downstream effects, which can include altered mRNA stability, splicing, and translation.
This compound, as an inhibitor of FTO, blocks its demethylase activity. This leads to an increase in the overall level of m6A methylation on target mRNAs. The functional consequence of increased m6A depends on the specific transcript and the cellular context, but it often leads to changes in gene expression. For example, increased m6A can lead to either decreased or increased mRNA stability, thereby downregulating or upregulating the expression of the corresponding protein.
Figure 1: this compound inhibits the demethylase activity of FTO, leading to altered gene expression.
Experimental Protocols
This section provides detailed protocols for investigating the effects of this compound on gene expression.
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating cultured cells with this compound. The optimal cell line, this compound concentration, and treatment duration should be determined empirically for each experimental system.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T, or a cancer cell line with known FTO expression)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Preparation of Treatment Media: Prepare fresh treatment media containing the desired concentrations of this compound. A concentration range of 1-10 µM is a reasonable starting point based on the reported IC50. Also, prepare a vehicle control medium containing the same concentration of the solvent used to dissolve this compound.
-
Treatment: Remove the existing culture medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Incubate the cells for the desired treatment duration. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal time point for observing changes in gene expression.
-
Cell Harvesting: After the incubation period, harvest the cells for RNA extraction. For adherent cells, this typically involves washing with PBS and then lysing the cells directly in the culture dish.
Protocol 2: Total RNA Extraction
This protocol describes the extraction of high-quality total RNA from cultured cells using a common silica-based column method.
Materials:
-
Cell lysate from Protocol 1
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Ethanol (70% and 100%)
-
RNase-free water
-
Microcentrifuge
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Lysis: Lyse the harvested cells according to the manufacturer's instructions provided with the RNA extraction kit. This typically involves adding a lysis buffer that inactivates RNases.
-
Homogenization: Homogenize the lysate by passing it through a fine-gauge needle or using a rotor-stator homogenizer to shear genomic DNA.
-
Ethanol Precipitation: Add ethanol (typically 70%) to the lysate to create conditions that promote RNA binding to the silica membrane.
-
Binding to Column: Transfer the lysate to an RNA-binding spin column and centrifuge. The RNA will bind to the silica membrane.
-
Washing: Wash the membrane with the provided wash buffers to remove contaminants such as proteins, DNA, and salts. This step is usually performed twice.
-
DNase Treatment (Optional but Recommended): To remove any residual genomic DNA, an on-column DNase digestion can be performed according to the kit's instructions.
-
Elution: Elute the purified RNA from the membrane using RNase-free water.
-
Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 8 is recommended for downstream applications like RNA-seq.
Protocol 3: Gene Expression Analysis by RT-qPCR
RT-qPCR is a sensitive method for quantifying the expression of specific target genes.
Materials:
-
Purified total RNA
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Gene-specific forward and reverse primers for target and reference genes
-
Real-time PCR instrument
-
Optical-grade PCR plates or tubes
Procedure:
-
Reverse Transcription (cDNA Synthesis): a. In an RNase-free tube, combine 1 µg of total RNA with the components of the reverse transcription kit (reverse transcriptase, dNTPs, random primers/oligo(dT)s, and buffer). b. Perform the reverse transcription reaction in a thermal cycler according to the manufacturer's protocol.
-
qPCR Reaction Setup: a. Prepare a qPCR master mix containing the qPCR buffer, dNTPs, DNA polymerase, and SYBR Green dye or a specific probe. b. In a PCR plate, combine the master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA template. Include no-template controls (NTC) for each primer set. c. Run at least three technical replicates for each sample and primer set.
-
Real-Time PCR: a. Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). b. Include a melt curve analysis at the end of the run (for SYBR Green-based assays) to verify the specificity of the amplified product.
-
Data Analysis: a. Determine the cycle threshold (Ct) value for each reaction. b. Normalize the Ct values of the target genes to a stably expressed reference gene (e.g., GAPDH, ACTB) using the ΔCt method (ΔCt = Ct_target - Ct_reference). c. Calculate the relative fold change in gene expression between this compound-treated and vehicle-treated samples using the 2^-ΔΔCt method.
Protocol 4: Transcriptome-Wide Analysis by RNA-Sequencing (RNA-seq)
RNA-seq provides a comprehensive and unbiased view of the entire transcriptome, allowing for the discovery of novel transcripts and the quantification of all expressed genes.
Materials:
-
High-quality total RNA (RIN > 8)
-
RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Procedure:
-
Library Preparation: a. mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads, which bind to the poly(A) tail of mRNA. b. Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces and prime it for cDNA synthesis. c. First and Second Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers, followed by the synthesis of the second strand. d. End Repair, A-tailing, and Adapter Ligation: Repair the ends of the double-stranded cDNA, add a single 'A' nucleotide to the 3' ends, and ligate sequencing adapters. e. PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
-
Library Quantification and Quality Control: Quantify the final library and assess its quality using a Bioanalyzer.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis: a. Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. b. Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR. c. Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq. d. Differential Expression Analysis: Identify genes that are significantly differentially expressed between this compound-treated and vehicle-treated samples using packages like DESeq2 or edgeR in R.
Data Presentation and Expected Results
Quantitative data from RT-qPCR and RNA-seq experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Example RT-qPCR Data Summary
| Gene | Treatment | Average Ct | ΔCt (to Reference) | ΔΔCt (to Vehicle) | Fold Change (2^-ΔΔCt) |
| Gene X | Vehicle | 22.5 | 2.5 | 0 | 1.0 |
| This compound | 24.0 | 4.0 | 1.5 | 0.35 | |
| Gene Y | Vehicle | 28.0 | 8.0 | 0 | 1.0 |
| This compound | 26.5 | 6.5 | -1.5 | 2.83 | |
| Reference | Vehicle | 20.0 | - | - | - |
| This compound | 20.0 | - | - | - |
Table 2: Example RNA-seq Data Summary (Top Differentially Expressed Genes)
| Gene ID | Gene Name | log2FoldChange | p-value | Adjusted p-value |
| ENSG0000012345 | GENE_A | -2.58 | 1.2e-15 | 3.5e-14 |
| ENSG0000067890 | GENE_B | 3.12 | 5.6e-12 | 8.9e-11 |
| ENSG00000111213 | GENE_C | -1.98 | 2.3e-10 | 1.7e-09 |
| ENSG00000141516 | GENE_D | 2.45 | 8.9e-09 | 4.1e-08 |
Based on existing literature on FTO inhibition, treatment with this compound is expected to lead to changes in the expression of genes involved in various cellular processes. For instance, studies on FTO knockdown have shown downregulation of genes related to the cell cycle.[3] Conversely, inhibition of FTO has been shown to upregulate genes involved in the p53 signaling pathway. Furthermore, other FTO inhibitors have been observed to modulate the expression of genes involved in lipid metabolism, oxidative stress, and inflammation.[4]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the data analysis pipeline.
Figure 2: Experimental workflow for analyzing gene expression changes after this compound treatment.
Figure 3: RNA-sequencing data analysis workflow.
References
- 1. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 2. FTO mediates cell-autonomous effects on adipogenesis and adipocyte lipid content by regulating gene expression via 6mA DNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FTO inhibition mitigates high-fat diet-induced metabolic disturbances and cognitive decline in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FTO-IN-12 in RNA Immunoprecipitation (RIP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated (FTO) protein is an RNA demethylase that plays a critical role in post-transcriptional gene regulation by removing N6-methyladenosine (m6A) from RNA. This modification is a key regulator of mRNA stability, splicing, and translation. Dysregulation of FTO activity has been implicated in various diseases, including cancer and metabolic disorders. FTO-IN-12 is a potent and specific inhibitor of FTO, making it a valuable tool for studying the biological functions of FTO and for potential therapeutic development.[1]
This document provides a detailed protocol for utilizing this compound in RNA Immunoprecipitation (RIP) assays to investigate the impact of FTO inhibition on the association of specific RNAs with RNA-binding proteins (RBPs).
Quantitative Data Summary
| Parameter | Cell Line | Treatment | Observed Effect | Reference |
| IC50 of FTO inhibitor 18097 | - | In vitro demethylation assay | 0.64 µmol/L | [2] |
| Increase in mRNA m6A methylation | HeLa | 25 µmol/L FTO inhibitor 18097 | 44.10% increase | [2] |
| Increase in mRNA m6A methylation | MDA-MB-231 | 25 µmol/L FTO inhibitor 18097 | 14.23% increase | [2] |
| Fold change in m6A/A ratio | HeLa | FTO siRNA treatment | ~1.5-fold increase | [3] |
| Fold change in m6A/A ratio | 293FT | FTO siRNA treatment | ~1.4-fold increase | [3] |
| Log2 fold-change in snRNA methylation | Fto-knockout mouse liver | FTO knockout | Significant upregulation of TSN methylation in various snRNAs | [4] |
Experimental Protocols
RNA Immunoprecipitation (RIP) Protocol with this compound Treatment
This protocol is adapted from standard RIP procedures to include a step for treating cells with the FTO inhibitor this compound.
Materials:
-
Cells of interest
-
This compound (or other FTO inhibitor)
-
DMSO (vehicle control)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
RIP Lysis Buffer (e.g., 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 0.5 mM DTT, 100 U/mL RNase inhibitor, 1x Protease inhibitor cocktail)
-
Antibody against the RNA-binding protein of interest
-
Normal IgG (negative control)
-
Protein A/G magnetic beads
-
RIP Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.05% NP-40)
-
Proteinase K
-
RNA purification kit
-
Reagents for reverse transcription and quantitative PCR (RT-qPCR)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells to achieve 80-90% confluency on the day of the experiment.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the optimized duration (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIP Lysis Buffer to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 10-15 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Immunoprecipitation:
-
Take an aliquot of the lysate for input control and store it at -80°C.
-
To the remaining lysate, add the antibody against the RBP of interest or normal IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold RIP Wash Buffer.
-
-
RNA Elution and Purification:
-
Resuspend the beads in a buffer containing Proteinase K.
-
Incubate at 55°C for 30 minutes to digest the protein.
-
Purify the RNA from the supernatant using an RNA purification kit according to the manufacturer's instructions.
-
Elute the RNA in RNase-free water.
-
-
Data Analysis:
-
Perform reverse transcription of the purified RNA to generate cDNA.
-
Analyze the abundance of specific RNA transcripts using quantitative PCR (qPCR) with gene-specific primers.
-
Normalize the results to the input RNA levels.
-
Visualizations
Experimental Workflow
References
- 1. Frontiers | FTO – A Common Genetic Basis for Obesity and Cancer [frontiersin.org]
- 2. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
FTO-IN-12 Technical Support Center: Troubleshooting Solubility Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the solubility of FTO-IN-12 in common laboratory solvents such as DMSO and cell culture media. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
Q3: Can I dissolve this compound directly in cell culture media?
A3: It is not recommended to dissolve this compound directly in aqueous solutions like cell culture media. This compound is a hydrophobic molecule and is likely to have very low solubility in aqueous environments, which can lead to precipitation and inaccurate concentrations in your experiments.
Q4: My this compound is precipitating when I add it to my cell culture media. What should I do?
A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. This is often due to the final concentration of DMSO in the media being too low to maintain solubility or the concentration of this compound exceeding its solubility limit in the media. Please refer to the troubleshooting guide below for solutions.
Troubleshooting Guide: this compound Solubility Issues
Encountering solubility problems with this compound can be a significant hurdle in experimental workflows. This guide provides a systematic approach to troubleshoot and resolve common issues.
Issue 1: this compound powder is not dissolving in DMSO.
Possible Causes:
-
Poor quality or old DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power for hydrophobic compounds.
-
Insufficient solvent volume: The amount of DMSO may be insufficient to dissolve the given amount of this compound.
-
Low temperature: Dissolution may be slower at room temperature.
Solutions:
-
Use fresh, anhydrous, high-purity DMSO.
-
Increase the volume of DMSO incrementally until the compound dissolves.
-
Gently warm the solution in a water bath (e.g., 37°C) and vortex or sonicate to aid dissolution.
Issue 2: this compound precipitates out of the stock solution during storage.
Possible Causes:
-
Inappropriate storage temperature: Storing the DMSO stock solution at very low temperatures (e.g., -20°C or -80°C) can sometimes cause compounds to precipitate.
-
Moisture absorption: If the vial is not sealed properly, the DMSO can absorb water over time, reducing solubility.
Solutions:
-
Store the DMSO stock solution at room temperature or 4°C, protected from light. If long-term storage at lower temperatures is necessary, ensure the vial is tightly sealed.
-
Before use, allow the stock solution to warm to room temperature and vortex to ensure any precipitate has redissolved.
Issue 3: this compound precipitates when the DMSO stock is diluted into cell culture media.
Possible Causes:
-
High final concentration of this compound: The desired final concentration in the media may exceed the compound's aqueous solubility.
-
Insufficient final DMSO concentration: The percentage of DMSO in the final culture medium may be too low to keep this compound in solution.
-
Rapid dilution: Adding the DMSO stock directly to a large volume of media can cause localized high concentrations and immediate precipitation.
Solutions:
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions. First, dilute the DMSO stock into a smaller volume of media, mix well, and then transfer this to the final volume.
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. Ensure your final DMSO concentration is sufficient to maintain solubility without affecting cell viability.
-
Test different media formulations: The composition of the cell culture media (e.g., serum percentage) can influence the solubility of compounds. If possible, test the solubility in different media formulations.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Methodology:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 222.63 g/mol .
-
Mass (mg) = 10 (mM) x Volume (L) x 222.63 ( g/mol )
-
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture absorption.
-
Store the aliquots at -20°C or -80°C for long-term storage, protected from light. For short-term storage, 4°C is acceptable.
Protocol 2: Diluting this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture media
-
Sterile tubes for dilution
Methodology:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution and bring it to room temperature. Vortex briefly to ensure homogeneity.
-
Determine the final concentration of this compound required for your experiment.
-
Perform a serial dilution to minimize precipitation. For example, to achieve a final concentration of 10 µM in 10 mL of media: a. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed media in a sterile tube. This creates a 100 µM solution in 1% DMSO. b. Vortex the intermediate dilution gently. c. Add 1 mL of the 100 µM intermediate solution to the final 9 mL of cell culture media to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
Mix the final solution gently by inverting the tube or swirling the culture plate.
-
Always prepare a vehicle control with the same final concentration of DMSO as your experimental samples.
Quantitative Solubility Data Summary
| Compound | Solvent | Solubility | Source |
| FTO-IN-6 (related inhibitor) | DMSO | 100 mg/mL | MedChemExpress |
| This compound | DMSO | Soluble (exact value not specified) | General Supplier Information |
| This compound | Aqueous Media | Very Low / Prone to Precipitation | General Chemical Properties |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
FTO-IN-12 degradation and stability in experiments
Welcome to the technical support center for FTO-IN-12, a potent and selective inhibitor of the FTO protein. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the degradation and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: this compound is most soluble in dimethyl sulfoxide (DMSO). For long-term storage, we recommend preparing a high-concentration stock solution in 100% DMSO and storing it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q2: What is the stability of this compound in aqueous solutions and cell culture media?
A2: this compound, like many small molecule inhibitors, has limited stability in aqueous solutions. It is recommended to prepare fresh dilutions in your experimental buffer or cell culture medium from a DMSO stock immediately before use. Avoid storing this compound in aqueous solutions for extended periods, as this can lead to degradation and loss of activity.
Q3: How should I handle this compound to ensure its stability?
A3: To maintain the integrity of this compound, it is crucial to protect it from light and moisture. Store the solid compound and DMSO stock solutions in a tightly sealed container in a dark, dry environment. When preparing working solutions, use high-quality, anhydrous DMSO and sterile aqueous buffers.
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to this compound degradation?
A4: Yes, inconsistent results are a common sign of compound instability. If you observe variability between experiments, it is advisable to prepare a fresh stock solution of this compound and ensure that working dilutions are made immediately before each experiment. Refer to the troubleshooting guide below for more detailed advice.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is designed to be a selective inhibitor of FTO, off-target effects are a possibility with any small molecule inhibitor.[1] If you observe unexpected phenotypes in your experiments, it is important to include appropriate controls to rule out off-target effects. This may include using a structurally different FTO inhibitor or performing rescue experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Reduced or no inhibitor activity | Compound degradation due to improper storage or handling. | Prepare a fresh stock solution of this compound from the solid compound. Ensure stock solutions are stored at -20°C or -80°C in small, single-use aliquots. |
| Instability in aqueous buffer or cell culture medium. | Prepare working dilutions of this compound immediately before each experiment. Minimize the time the compound spends in aqueous solution. | |
| Inconsistent results between experiments | Freeze-thaw cycles of the stock solution leading to degradation. | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment. |
| Variability in the preparation of working solutions. | Standardize the protocol for preparing working solutions, ensuring consistent solvent concentrations and incubation times. | |
| Unexpected cellular phenotypes | Off-target effects of the inhibitor. | Use a lower concentration of this compound. Include a positive control (e.g., another known FTO inhibitor) and a negative control (vehicle only). Perform a rescue experiment by overexpressing FTO. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your assay is below 0.5% (v/v) to avoid solvent-induced artifacts. Run a vehicle-only control with the same DMSO concentration as your treatment group. | |
| Precipitation of the compound in cell culture medium | Poor solubility of the compound at the working concentration. | Ensure the final concentration of this compound does not exceed its solubility limit in the cell culture medium. Visually inspect the medium for any signs of precipitation after adding the inhibitor. Consider using a solubilizing agent if necessary, after validating its compatibility with your assay. |
Stability Data
The stability of this compound was assessed under various conditions. The following table summarizes the percentage of intact compound remaining after incubation.
| Condition | Incubation Time | Remaining this compound (%) |
| 100% DMSO at -20°C | 6 months | >98% |
| 100% DMSO at 4°C | 1 month | >95% |
| 100% DMSO at Room Temperature | 24 hours | ~90% |
| Cell Culture Medium + 10% FBS at 37°C | 4 hours | ~85% |
| Cell Culture Medium + 10% FBS at 37°C | 24 hours | ~60% |
| PBS (pH 7.4) at 37°C | 4 hours | ~80% |
| PBS (pH 7.4) at 37°C | 24 hours | ~50% |
Disclaimer: This is hypothetical data provided for guidance. Actual stability may vary depending on specific experimental conditions.
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol provides a general workflow for determining the stability of this compound in your specific cell culture medium.
References
FTO-IN-12 Technical Support Center: IC50 Determination Guide
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for optimizing the concentration of FTO-IN-12 to determine its half-maximal inhibitory concentration (IC50).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for FTO inhibitors like this compound?
A1: The Fat mass and obesity-associated protein (FTO) is an enzyme that acts as an RNA demethylase, removing N6-methyladenosine (m6A) modifications from RNA.[1] This m6A modification is crucial for regulating mRNA splicing, stability, and translation.[1][2] FTO inhibitors, such as this compound, are designed to block this demethylase activity. Most small-molecule inhibitors function by competing with the substrate for binding to the FTO active site.[3] By inhibiting FTO, these compounds increase the overall levels of m6A in cellular RNA, which in turn affects various signaling pathways involved in cell growth, proliferation, and differentiation.[4][5] This makes FTO a promising target in cancer therapy.[1]
Q2: What is an IC50 value and why is it critical for my research?
A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%.[6][7] It is a crucial metric for evaluating the potency of a pharmacological agent.[7][8] A lower IC50 value corresponds to a more potent inhibitor, meaning less of the compound is needed to achieve a significant inhibitory effect. Determining the IC50 is a fundamental step in drug discovery and development for comparing the efficacy of different compounds and selecting lead candidates.[6]
Q3: What is a typical IC50 range for potent FTO inhibitors?
A3: The IC50 values for FTO inhibitors can vary widely depending on their chemical structure and the assay conditions used. Early inhibitors had IC50 values in the micromolar (μM) range. However, recent rational design and optimization efforts have led to the development of highly potent inhibitors with nanomolar (nM) IC50s.[4][9] The potency can also be influenced by selectivity against other homologous demethylases like ALKBH5.
Table 1: IC50 Values of Select FTO Inhibitors
| Inhibitor | FTO IC50 | ALKBH5 IC50 | Assay Method | Reference |
| 18097 | 0.64 µM | 179 µM | HPLC-MS/MS | [10][11] |
| 18077 | 1.43 µM | >100 µM | HPLC-MS/MS | [10][11] |
| Dac51 | 0.4 µM | - | Not Specified | [3] |
| Meclofenamic Acid | 8.6 µM | No Inhibition | Not Specified | [3] |
| FTO-43 N | Nanomolar Range | >40 µM | Fluorescence-based | [4] |
Experimental Protocols & Methodologies
Q4: What is a reliable protocol for determining the IC50 of this compound?
A4: A high-throughput fluorescence-based assay is a common and reliable method for determining the IC50 of FTO inhibitors.[4][9] This protocol is adapted from established methods used for screening rationally designed FTO inhibitors.
Experimental Protocol: In Vitro Fluorescence-Based FTO Inhibition Assay
1. Materials and Reagents:
-
Recombinant FTO protein
-
Assay Buffer: 50 mM HEPES (pH 6.0), 300 µM 2-oxoglutarate, 300 µM (NH4)2Fe(SO4)2·6H2O, 2 mM Ascorbic Acid in RNase-free water.[4]
-
Substrate: m6A-methylated fluorescent RNA probe (e.g., m6A7-Broccoli).[4]
-
This compound inhibitor stock solution (dissolved in DMSO).
-
Read Buffer: 250 mM NaHEPES (pH 9.0), 1 M KCl, 40 mM MgCl2, containing a fluorescent dye that binds demethylated RNA (e.g., DFHBI-1T at 2.2 µM).[9]
-
96-well assay plates.
2. Assay Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in Assay Buffer. Concentrations should typically range from nanomolar to micromolar to capture the full dose-response curve.[4][9] Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid interference with enzyme activity.[5]
-
Set Up Reaction: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Diluted this compound inhibitor (or DMSO for control)
-
Recombinant FTO protein (e.g., 0.250 µM final concentration).[4]
-
-
Initiate Reaction: Add the m6A-methylated RNA substrate (e.g., 7.5 µM final concentration) to each well to start the demethylation reaction.[4]
-
Incubation: Incubate the plate at room temperature for a set period, typically 1-2 hours.[4][9]
-
Stop Reaction & Read Fluorescence: Add the Read Buffer containing the fluorescent dye to each well. The dye will bind to the demethylated RNA substrate, producing a fluorescent signal.
-
Measure Fluorescence: After a brief incubation (e.g., 10-15 minutes) to allow for dye binding, measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.
3. Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data by setting the uninhibited control (DMSO only) as 100% activity and the fully inhibited control (or no enzyme) as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (four-parameter logistic curve) to fit the data and determine the IC50 value.[8]
Troubleshooting Guide
Q5: My this compound inhibitor shows no activity. What are the possible causes?
A5: Lack of inhibition can stem from several issues. Use the following flowchart to diagnose the problem:
Q6: I am seeing high variability between my replicate wells. How can I improve precision?
A6: High variability can obscure results. Consider these points:
-
Pipetting Accuracy: Ensure pipettes are calibrated and use low-retention tips. For small volumes, prepare master mixes to minimize pipetting errors.
-
Mixing: Gently but thoroughly mix all solutions and the contents of each well after adding reagents. Avoid introducing bubbles.
-
Edge Effects: Evaporation can be higher in the outer wells of a 96-well plate. Avoid using these wells for critical samples or ensure the plate is well-sealed during incubation.
-
Reagent Stability: Ensure cofactors like ferrous iron and ascorbic acid are fresh, as they can degrade over time.
Q7: I treated cells with this compound, but Western blotting shows no decrease in FTO protein levels. Is the inhibitor failing?
A7: Not necessarily. Most FTO inhibitors, including well-characterized ones like meclofenamic acid, are competitive inhibitors.[12] They block the enzyme's activity by competing with the m6A substrate for the active site, but they do not typically cause degradation or reduce the expression level of the FTO protein itself.[3][12] To confirm target engagement in cells, you should measure the downstream effect of inhibition—an increase in cellular m6A levels—using techniques like HPLC-MS/MS or m6A-specific dot blots, rather than measuring total FTO protein.[4][5]
Biological Context and Signaling
Q8: How does inhibiting FTO affect cellular signaling pathways?
A8: FTO is involved in multiple signaling pathways that are critical for development and disease.[13] By demethylating specific mRNA transcripts, FTO can alter the expression of key regulatory proteins. For example, FTO has been shown to regulate the WNT signaling pathway. In some cellular contexts, FTO depletion leads to an up-regulation of DKK1, an inhibitor of the canonical WNT/β-Catenin pathway, thereby attenuating its signaling.[14][15] This can simultaneously promote the noncanonical WNT/PCP pathway, which is involved in cell migration.[14][16]
References
- 1. FTO in cancer: functions, molecular mechanisms, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FTO stabilizes MIS12 and counteracts senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50 Calculator | AAT Bioquest [aatbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FTO Gene Polymorphisms at the Crossroads of Metabolic Pathways of Obesity and Epigenetic Influences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
troubleshooting lack of FTO inhibition with FTO-IN-12
Welcome to the technical support center for FTO-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Fat Mass and Obesity-associated protein (FTO). FTO is an α-ketoglutarate-dependent dioxygenase that functions as an N6-methyladenosine (m6A) RNA demethylase. By inhibiting FTO, this compound prevents the demethylation of m6A on RNA, leading to an increase in m6A levels. This modulation of RNA methylation can impact various cellular processes, including gene expression, protein translation, and RNA stability. This compound has shown potential in the study of neurodegenerative diseases.[1]
Q2: What is the recommended solvent and storage for this compound?
A2: It is recommended to prepare a stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q3: What is the reported IC50 value for this compound?
A3: The reported half-maximal inhibitory concentration (IC50) for this compound against FTO is approximately 1.46 µM.[1] However, the effective concentration in cellular assays may vary depending on the cell type, cell density, and treatment duration.
Q4: How can I confirm that this compound is inhibiting FTO in my cells?
A4: FTO inhibition can be confirmed by observing an increase in the global m6A levels in RNA. This can be assessed using techniques such as m6A dot blot or by more quantitative methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, you can perform a cellular thermal shift assay (CETSA) to confirm direct target engagement of FTO by this compound in a cellular context.
Troubleshooting Guide: Lack of FTO Inhibition with this compound
This guide provides a step-by-step approach to troubleshoot experiments where this compound is not producing the expected inhibitory effect.
Problem 1: No or weak inhibition of FTO activity.
This is the most common issue. The expected downstream effects of FTO inhibition, such as an increase in m6A levels or a specific cellular phenotype, are not observed.
| Potential Cause | Recommended Action |
| Improper Compound Preparation/Storage | - Verify Stock Solution: Ensure this compound was fully dissolved in DMSO. If you observe any precipitate, gently warm the solution and vortex. - Fresh Stock: Prepare a fresh stock solution. The compound may have degraded due to improper storage or multiple freeze-thaw cycles. - Storage Conditions: Store the stock solution in small aliquots at -80°C to maintain stability. |
| Suboptimal Inhibitor Concentration | - Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. Start with a broad range of concentrations around the reported IC50 (e.g., 0.1 µM to 20 µM). |
| Incorrect Assay Conditions | - Incubation Time: Optimize the incubation time with this compound. A longer incubation period may be required for the inhibitor to exert its effect. - Cell Density: Ensure a consistent and appropriate cell density for your experiments, as this can influence the effective concentration of the inhibitor. |
| Cellular Permeability Issues | - Cell Type Specificity: Consider that cell permeability can vary between cell types. While not extensively documented for this compound, some compounds exhibit differential uptake. If possible, try a different cell line to see if the issue persists. |
If the initial checks do not resolve the issue, consider these more in-depth troubleshooting steps:
| Potential Cause | Recommended Action |
| Assay Readout Issues | - Validate m6A Detection Method: If you are using an m6A dot blot, ensure your antibody is specific and working correctly. Include positive and negative controls. For LC-MS/MS, verify your sample preparation and instrument settings. - Alternative Readouts: Consider measuring the expression of known FTO target genes or assessing a well-established FTO-dependent phenotype in your cell model. |
| Cell Line-Specific Factors | - FTO Expression Levels: Confirm the expression level of FTO in your cell line by Western blot or qPCR. Cell lines with very high FTO expression may require higher concentrations of the inhibitor. - Drug Efflux Pumps: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of small molecules. You can test for this by co-treating with an efflux pump inhibitor. |
| Off-Target Effects | - Selectivity Profiling: While this compound is reported as an FTO inhibitor, it may have off-target effects that could mask or counteract the expected phenotype. If unexpected results are observed, consider comparing the effects with another FTO inhibitor with a different chemical scaffold or using a genetic approach (e.g., siRNA or CRISPR-mediated knockdown of FTO) to confirm that the observed phenotype is FTO-dependent. |
Troubleshooting Workflow
Here is a logical workflow to diagnose the lack of FTO inhibition.
Data Summary
Comparative IC50 Values of FTO Inhibitors
The following table summarizes the IC50 values of this compound and other commonly used FTO inhibitors. Note that assay conditions can vary between studies, leading to differences in reported values.
| Inhibitor | Reported IC50 (µM) | Assay Method | Reference |
| This compound | 1.46 | Not Specified | [1] |
| Rhein | ~20 | In vitro demethylation assay | [2] |
| Meclofenamic Acid (MA) | ~8.6 | In vitro demethylation assay | [2] |
| FB23-2 | 2.6 | In vitro demethylation assay | [3] |
| CS1 (Bisantrene) | Not specified as direct IC50 | Potent inhibitor | [4] |
| CS2 (Brequinar) | Not specified as direct IC50 | Potent inhibitor | [4] |
Key Experimental Protocols
m6A Dot Blot Assay
This protocol provides a semi-quantitative method to assess global m6A levels in total RNA.
Materials:
-
Total RNA isolated from cells
-
Hybond-N+ membrane
-
UV cross-linker
-
Blocking buffer (e.g., 5% non-fat milk in PBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Methylene blue solution
Procedure:
-
RNA Denaturation: Denature 1-2 µg of total RNA in 3X RNA loading buffer at 65°C for 5 minutes.
-
Membrane Spotting: Spot the denatured RNA onto a Hybond-N+ membrane. Allow the spots to air dry.
-
UV Cross-linking: Cross-link the RNA to the membrane using a UV cross-linker.
-
Methylene Blue Staining: As a loading control, stain the membrane with methylene blue solution to visualize the spotted RNA. Capture an image of the stained membrane.
-
Blocking: Destain the membrane and block with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with an anti-m6A antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.[5][6]
Workflow for Assessing FTO Inhibition in Cell Culture
Signaling Pathways
FTO Signaling in Neurodegenerative Disease Context
FTO has been implicated in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its inhibition may offer therapeutic benefits. The diagram below illustrates a simplified model of FTO's role in these pathways. In Alzheimer's disease, FTO has been shown to be involved in the TSC1-mTOR-Tau signaling pathway.[5][7] In Parkinson's disease models, FTO has been linked to the regulation of NRF2 and ATM expression.[6][8]
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
interpreting unexpected results with FTO-IN-12
Welcome to the technical support center for FTO-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this FTO inhibitor.
Frequently Asked Questions (FAQs)
Q1: We observe a weaker than expected or no effect of this compound on global m6A levels. What could be the reason?
A1: Several factors could contribute to this observation. Firstly, ensure the inhibitor is properly dissolved and stored to maintain its activity. Secondly, the cell line or tissue type used may have low endogenous FTO expression or activity. It is also possible that the concentration of this compound or the treatment duration is insufficient. Consider performing a dose-response and time-course experiment to determine the optimal conditions. Finally, the method used for m6A quantification might not be sensitive enough to detect subtle changes.
Q2: Our cells show unexpected morphological changes, such as increased size or altered adhesion, after treatment with this compound. Is this a known effect?
A2: While not a commonly reported on-target effect, changes in cell morphology can occur due to various downstream consequences of FTO inhibition. FTO is known to influence pathways involved in cell cycle and cytoskeletal organization.[1][2] These morphological changes could be an indirect result of altered gene expression affecting cellular structure and adhesion. It is recommended to document these changes systematically and investigate potential links to pathways like the WNT signaling cascade, which is known to be affected by FTO.[3][4]
Q3: We are seeing a decrease in cell viability with this compound, but the effect is not consistent across different cancer cell lines. Why is there variability?
A3: The cytotoxic effects of FTO inhibitors can be highly cell-context dependent.[5][6] The sensitivity of a cell line to this compound can be influenced by its reliance on FTO for survival and proliferation, the expression levels of FTO and its downstream targets, and the status of parallel signaling pathways that might compensate for FTO inhibition. It is crucial to characterize the FTO dependency of your specific cell model.
Q4: We observe changes in the expression of genes seemingly unrelated to m6A methylation after this compound treatment. Could this be due to off-target effects?
A4: While this compound is a selective inhibitor, the possibility of off-target effects should always be considered.[7][8] FTO is part of the AlkB family of dioxygenases, and while this compound shows good selectivity, cross-reactivity with other family members at higher concentrations cannot be entirely ruled out. Additionally, FTO may have functions independent of its m6A demethylase activity that could be affected by the inhibitor. To investigate this, consider using a structurally different FTO inhibitor as a control or performing FTO knockdown/knockout experiments to compare phenotypes.
Troubleshooting Guides
Issue 1: Inconsistent m6A Quantification Results
If you are experiencing variability in your m6A dot blot or LC-MS/MS results when using this compound, consider the following troubleshooting steps:
-
Workflow for Troubleshooting m6A Quantification:
Troubleshooting workflow for inconsistent m6A quantification.
-
Detailed Steps:
-
Inhibitor Integrity: Confirm that this compound is stored under recommended conditions and that the solvent used for dissolution is appropriate and fresh.
-
Cell Model Characterization: Use qPCR or Western blot to confirm FTO expression in your cell line. If possible, perform an in vitro FTO activity assay with cell lysates.
-
Experimental Optimization: Run a matrix of this compound concentrations and treatment durations to identify the optimal window for observing changes in m6A levels.
-
Assay Validation: Include appropriate controls in your m6A quantification assay. For dot blots, this includes a positive control (e.g., a sample with known high m6A) and a negative control (e.g., a sample treated with an RNase). For LC-MS/MS, use isotopically labeled standards for accurate quantification.
-
Data Analysis: Ensure that your data normalization strategy is appropriate. For dot blots, normalize the m6A signal to a loading control (e.g., methylene blue staining).
-
Issue 2: Unexpected Effects on Cell Viability
If you observe unexpected or inconsistent effects of this compound on cell viability, follow this guide:
-
Decision Tree for Investigating Unexpected Cell Viability Results:
Decision tree for troubleshooting unexpected cell viability results.
-
Detailed Steps:
-
Confirm On-Target Effect: To confirm that the observed phenotype is due to FTO inhibition, use a structurally unrelated FTO inhibitor or an siRNA/shRNA approach to knockdown FTO. A similar phenotype would suggest an on-target effect.
-
Investigate Downstream Pathways: If the effect appears to be on-target, investigate known downstream signaling pathways of FTO. Use Western blotting to check the phosphorylation status of key proteins in the PI3K/AKT and mTOR pathways.[9][10][11][12][13][14][15][16][17][18][19][20][21] Use qPCR to analyze the expression of target genes of the WNT signaling pathway.[7][22][23][24]
-
Characterize the Phenotype: Determine the nature of the decreased cell viability. Perform assays to distinguish between apoptosis and cell cycle arrest.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of FTO inhibition.
Table 1: Effect of FTO Knockdown on Glycolysis and Tumor Growth in Papillary Thyroid Cancer (PTC) Cells [25]
| Cell Line | Condition | Extracellular Acidification Rate (ECAR) (mpH/min) | Tumor Volume (mm³) | Tumor Weight (g) |
| K1 | sh-NC | ~35 | ~200 | ~0.2 |
| K1 | sh-FTO-1 | ~55 | ~700 | ~0.6 |
| TPC1 | Vector | ~40 | ~600 | ~0.5 |
| TPC1 | FTO | ~25 | ~150 | ~0.15 |
Table 2: Effect of FTO Depletion on m6A Levels and Cell Proliferation in Pancreatic Cancer (PC) Cells [26]
| Cell Line | Condition | Relative m6A Level (Arbitrary Units) | Cell Proliferation (OD 450nm) |
| PANC-1 | si-NC | ~0.8 | ~1.0 |
| PANC-1 | si-FTO-1 | ~1.5 | ~0.6 |
| SW1990 | si-NC | ~0.9 | ~1.0 |
| SW1990 | si-FTO-2 | ~1.6 | ~0.5 |
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/AKT and mTOR Pathways
This protocol outlines the steps for assessing the phosphorylation status of key proteins in the PI3K/AKT and mTOR pathways following treatment with this compound.
-
Experimental Workflow:
Workflow for Western blot analysis of signaling pathways.
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[27]
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[27]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[9]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[27]
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of AKT (e.g., p-AKT Ser473) and a downstream mTOR target (e.g., p-S6K Thr389) overnight at 4°C.[28]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[4]
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 2: m6A Dot Blot Assay
This protocol provides a method for the semi-quantitative analysis of global m6A levels in total RNA or mRNA following this compound treatment.
-
RNA Extraction and Quantification:
-
Extract total RNA from cells treated with this compound and a vehicle control using a standard RNA extraction method.
-
Quantify the RNA concentration and assess its integrity.
-
-
RNA Denaturation and Spotting:
-
Crosslinking and Blocking:
-
UV-crosslink the RNA to the membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[3]
-
-
Immunoblotting:
-
Incubate the membrane with an anti-m6A antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize for the amount of RNA spotted, stain the membrane with 0.02% methylene blue in 0.3 M sodium acetate (pH 5.2).
-
Quantify the dot intensities and normalize the m6A signal to the methylene blue staining.
-
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways potentially affected by this compound.
-
PI3K/AKT/mTOR Signaling Pathway:
Overview of the PI3K/AKT/mTOR signaling pathway and the point of intervention for this compound.
-
WNT Signaling Pathway:
Simplified WNT signaling pathway and the potential influence of FTO inhibition.
References
- 1. Morphological changes in CHO and VERO cells treated with T-2 mycotoxin. Correlation with inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AFM-Detected Apoptotic Changes in Morphology and Biophysical Property Caused by Paclitaxel in Ishikawa and HeLa Cells | PLOS One [journals.plos.org]
- 3. Dot Blot Protocol & Troubleshooting Guide | Validated Antibody Collection - Creative Biolabs [creativebiolabs.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergetic Effect of Tumor Treating Fields and Zinc Oxide Nanoparticles on Cell Apoptosis and Genotoxicity of Three Different Human Cancer Cell Lines [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. users.ox.ac.uk [users.ox.ac.uk]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. WNT/β-catenin-suppressed FTO expression increases m6A of c-Myc mRNA to promote tumor cell glycolysis and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. FTO controls reversible m6Am RNA methylation during snRNA biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Dot Blot Analysis for Measuring Global N6-Methyladenosine Modification of RNA | Springer Nature Experiments [experiments.springernature.com]
- 18. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mTOR is the Rapamycin-Sensitive Kinase that Confers Mechanically-Induced Phosphorylation of the Hydrophobic Motif Site Thr(389) in p70S6k - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Assessment of Wnt pathway selected gene expression levels in peripheral blood mononuclear cells (PBMCs) of postmenopausal patients with low bone mass - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. WNT/β-catenin-suppressed FTO expression increases m6A of c-Myc mRNA to promote tumor cell glycolysis and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. FTO suppresses glycolysis and growth of papillary thyroid cancer via decreasing stability of APOE mRNA in an N6-methyladenosine-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m6A RNA demethylase FTO promotes the growth, migration and invasion of pancreatic cancer cells through inhibiting TFPI-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio-rad.com [bio-rad.com]
- 28. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 29. researchgate.net [researchgate.net]
addressing potential off-target effects of FTO-IN-12
Welcome to the technical support center for FTO-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively and addressing potential experimental challenges, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also referred to in scientific literature as "compound 12", is a small molecule inhibitor of the Fat Mass and Obesity-associated (FTO) protein. FTO is an α-ketoglutarate (αKG) and Fe(II)-dependent dioxygenase that functions as an RNA demethylase, removing methyl groups from N6-methyladenosine (m6A) on RNA. This compound acts as a competitive inhibitor at the FTO active site, thereby preventing the demethylation of its substrates.[1][2][3]
Q2: What is the known selectivity profile of this compound?
A2: this compound has been shown to be a selective inhibitor of FTO over other members of the AlkB family of dioxygenases, including ALKBH2, ALKBH3, and ALKBH5.[1] It also demonstrates selectivity against other human 2OG oxygenases like PHD2 and JMJD2A.[1] For detailed quantitative data on its selectivity, please refer to the data tables below.
Q3: Are there known off-target effects for this compound?
A3: While this compound shows good selectivity against other AlkB family members, comprehensive off-target screening data, such as a full kinome scan, has not been widely published. As with any small molecule inhibitor, there is a potential for off-target effects, especially at higher concentrations. Researchers should empirically validate the on-target effects of this compound in their specific experimental system.
Q4: How can I be sure that the observed phenotype in my experiment is due to FTO inhibition and not an off-target effect?
A4: This is a critical question in pharmacological studies. We recommend a multi-pronged approach to validate on-target effects. This includes using a structurally different FTO inhibitor to see if it recapitulates the phenotype, conducting dose-response experiments to correlate the phenotype with the IC50 of this compound, and performing rescue experiments with an inhibitor-resistant FTO mutant. For more detailed guidance, please see our Troubleshooting Guide.
Q5: Is this compound cell-permeable?
A5: The cell permeability of this compound can be enhanced by using its ethyl ester derivative, which is designed to be more readily taken up by cells.[4] Once inside the cell, endogenous esterases are expected to cleave the ester group, releasing the active inhibitor.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed after treatment with this compound.
This guide will help you determine if the observed phenotype is due to on-target FTO inhibition or potential off-target effects.
Figure 1. A logical workflow for troubleshooting unexpected cellular phenotypes when using this compound.
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor:
-
Protocol: Treat your cells with a structurally distinct and well-characterized FTO inhibitor (e.g., meclofenamic acid, rhein).
-
Expected Outcome: If the observed phenotype is a result of on-target FTO inhibition, the secondary inhibitor should produce a similar effect.
-
-
Perform a Dose-Response Curve:
-
Protocol: Treat cells with a range of this compound concentrations, from well below to well above the reported IC50 value for FTO.
-
Expected Outcome: An on-target effect should exhibit a clear dose-dependent relationship that correlates with the known potency of this compound for FTO. Off-target effects often appear at higher concentrations.
-
-
Conduct a Rescue Experiment:
-
Protocol: If possible, generate a cell line expressing a mutant form of FTO that is resistant to this compound. Treat these cells and the wild-type control cells with the inhibitor.
-
Expected Outcome: If the phenotype is on-target, it should be diminished or absent in the cells expressing the resistant FTO mutant.
-
Issue 2: High cellular toxicity observed at effective concentrations.
Figure 2. A step-by-step guide to addressing high cellular toxicity with this compound treatment.
Troubleshooting Steps:
-
Lower the Inhibitor Concentration:
-
Rationale: Toxicity is often a result of engaging lower-affinity off-targets at high concentrations.
-
Protocol: Determine the minimal concentration of this compound required to achieve the desired level of on-target inhibition and use concentrations at or slightly above this level.
-
-
Reduce Incubation Time:
-
Rationale: Prolonged exposure to an inhibitor can lead to cumulative toxic effects.
-
Protocol: Perform a time-course experiment to determine the shortest incubation time necessary to observe the on-target phenotype.
-
-
Consider Off-Target Profiling:
-
Rationale: If toxicity persists at low concentrations and short incubation times, it may be due to a high-affinity off-target.
-
Protocol: Consider submitting this compound for broader off-target screening, such as a commercial kinome scan or proteome-wide thermal shift assay (see Experimental Protocols section for more details).
-
Data Presentation
Table 1: In Vitro Selectivity Profile of this compound against AlkB Family Members.
| Target | IC50 (µM) |
| FTO | 0.8 |
| AlkB | 33.5 |
| ALKBH2 | 25.9 |
| ALKBH3 | 66.2 |
| ALKBH5 | 108.1 |
Data synthesized from publicly available research.[1]
Table 2: Thermal Shift Assay (ΔTm) Data for this compound.
| Target | ΔTm (°C) |
| FTO | Not Reported |
| AlkB | 4.5 |
| ALKBH2 | 4.9 |
| ALKBH3 | 3.2 |
| ALKBH5 | 2.7 |
Data synthesized from publicly available research.[1] Note: A larger ΔTm indicates stronger binding and stabilization of the protein by the inhibitor.
Experimental Protocols
Protocol 1: In Vitro FTO Inhibition Assay (Fluorescence-based)
This protocol is adapted from established methods for measuring FTO activity in vitro.[5]
Materials:
-
Recombinant human FTO protein
-
Assay Buffer: 50 mM HEPES (pH 7.0), 100 µM (NH4)2Fe(SO4)2, 1 mM Ascorbic acid, 100 µM 2-oxoglutarate
-
m6A-containing fluorescent RNA substrate (e.g., a commercially available m6A RNA demethylase assay kit)
-
This compound (dissolved in DMSO)
-
384-well black plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 2 µL of the this compound dilution (or DMSO for control).
-
Add 18 µL of a master mix containing the fluorescent RNA substrate and FTO protein in assay buffer to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general framework for assessing the binding of this compound to FTO in a cellular context.[6][7][8]
Materials:
-
Cells of interest
-
This compound (or its cell-permeable ester derivative)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-FTO antibody
-
Secondary antibody conjugated to HRP
-
Western blot reagents and equipment
-
Thermal cycler or heating block
Procedure:
-
Compound Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-4 hours).
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer.
-
Protein Separation: Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble FTO protein by Western blotting using an anti-FTO antibody.
-
Analysis: Quantify the band intensities. In the presence of this compound, FTO should be stabilized and therefore more of the protein will remain in the soluble fraction at higher temperatures compared to the DMSO control.
Figure 3. A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
References
- 1. Critical Enzymatic Functions of FTO in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTO m6A Demethylase in Obesity and Cancer: Implications and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Critical Enzymatic Functions of FTO in Obesity and Cancer [frontiersin.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
minimizing experimental variability with FTO-IN-12
Welcome to the technical support center for FTO-IN-12, a valuable tool for researchers and professionals in drug development and life sciences. This guide provides detailed information to help you minimize experimental variability and effectively utilize this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Fat Mass and Obesity-associated protein (FTO). FTO is an α-ketoglutarate-dependent dioxygenase that functions as an RNA demethylase, removing N6-methyladenosine (m6A) modifications from RNA. By inhibiting FTO, this compound increases the overall level of m6A RNA methylation, which in turn can modulate gene expression and influence various cellular processes.[1]
Q2: What are the key applications of this compound in research?
A2: this compound is primarily used in research to study the biological roles of FTO and m6A RNA methylation. Its applications include investigating the impact of FTO inhibition on cancer cell proliferation, differentiation, and senescence. It is also utilized in studies related to neurodegenerative diseases.[1]
Q3: How should I dissolve and store this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, Dimethyl Sulfoxide (DMSO) is a suitable solvent. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Once in solution, it is recommended to store aliquots at -80°C.
Q4: What is the recommended working concentration for this compound in cell-based assays?
A4: The optimal working concentration of this compound can vary depending on the cell line and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the effective concentration for your particular assay. However, based on its reported IC50 of 1.46 µM, a starting concentration range of 1-10 µM is a reasonable starting point for many cell-based experiments.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from solid compound and store in single-use aliquots at -80°C. |
| Incorrect Concentration: The concentration used may be too low for the specific cell line or assay. | Perform a dose-response curve to determine the optimal effective concentration. | |
| Cell Line Insensitivity: The cell line being used may not be sensitive to FTO inhibition. | Confirm FTO expression in your cell line via Western Blot or qPCR. Consider using a positive control cell line known to be sensitive to FTO inhibition. | |
| High background or off-target effects | Non-specific Binding: The concentration of this compound used may be too high, leading to binding to other proteins. | Lower the concentration of this compound. Refer to the selectivity data to understand potential off-target interactions and consider using a more selective inhibitor if necessary. |
| Solvent Effects: High concentrations of the solvent (e.g., DMSO) may be causing cellular stress or other non-specific effects. | Ensure the final concentration of the solvent in your experiment is low (typically ≤0.1%) and include a vehicle-only control group. | |
| Poor solubility of this compound in aqueous media | Compound Precipitation: this compound, like many small molecules, has limited solubility in aqueous buffers. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into aqueous media for your experiment, do so gradually and with gentle mixing to prevent precipitation. |
Quantitative Data
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Reference |
| IC50 | 1.46 µM | [1] |
| Kd | 185 nM | [1] |
Table 2: Selectivity Profile of a Structurally Related FTO Inhibitor (Compound 12)
This table provides selectivity data for a compound structurally related to this compound, demonstrating its selectivity for FTO over other members of the AlkB family of dioxygenases.[2]
| Enzyme | IC50 (µM) | Fold Selectivity vs. FTO |
| FTO | 0.6 | 1 |
| ALKBH2 | 25.9 | ~43 |
| ALKBH3 | 66.2 | ~110 |
| ALKBH5 | 96.5 | ~161 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol outlines a general procedure to assess the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Protein Expression
This protocol describes how to analyze changes in protein expression in response to this compound treatment.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes at 95°C.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the protein of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits the demethylation of m6A-modified mRNA by FTO.
Caption: A general experimental workflow for studying the effects of this compound.
References
ensuring reproducibility in FTO-IN-12 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing FTO-IN-12 in their experiments. Our goal is to help you ensure the reproducibility and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Fat Mass and Obesity-associated (FTO) protein. FTO is an α-ketoglutarate-dependent dioxygenase that functions as an RNA demethylase, primarily targeting N6-methyladenosine (m6A) on mRNA.[1][2][3] this compound competitively binds to the FTO active site, preventing the demethylation of its RNA substrates.[4] This inhibition leads to an increase in the cellular levels of m6A, which can affect various aspects of mRNA metabolism, including splicing, stability, and translation.[1][2]
Q2: How should I properly store and handle this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent, such as DMSO. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Q3: What is a typical working concentration for this compound in cell-based assays?
A3: The optimal working concentration of this compound can vary significantly depending on the cell type and the specific assay being performed. A good starting point is to perform a dose-response curve to determine the IC50 value in your system. Generally, concentrations ranging from 1 µM to 20 µM are used in cell-based assays.[4] It is crucial to include a vehicle control (e.g., DMSO) in all experiments at the same final concentration as the this compound treatment.[4]
Q4: Can this compound be used for in vivo studies?
A4: While this compound is a valuable tool for in vitro and cell-based assays, its suitability for in vivo studies may be limited due to its pharmacokinetic properties. Researchers planning in vivo experiments should carefully evaluate the compound's solubility, stability, and bioavailability. It may be necessary to consider structurally related analogs with improved in vivo characteristics.
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays in a question-and-answer format.
Issue 1: Inconsistent or Non-reproducible IC50 Values
Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?
A: Inconsistent IC50 values are a common challenge and can stem from several factors:
-
Inconsistent Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. Over-confluent or stressed cells can exhibit altered metabolic activity and drug sensitivity.
-
Variable Incubation Times: Use a consistent incubation time with this compound for all experiments. A time-course experiment can help determine the optimal incubation period for your specific assay.
-
Reagent Variability: Use fresh, high-quality reagents. Ensure that the this compound stock solution has not undergone multiple freeze-thaw cycles.
-
Assay Conditions: Minor variations in temperature, CO2 levels, or humidity can impact cell growth and drug response. Maintain consistent incubator conditions.
Issue 2: High Background or Low Signal-to-Noise Ratio
Q: I'm observing high background noise in my FTO inhibition assay, making it difficult to interpret the results. How can I improve the signal-to-noise ratio?
A: A high background or low signal-to-noise ratio can obscure the true inhibitory effect of this compound. Consider the following solutions:
-
Optimize Reagent Concentrations: Titrate the concentrations of your detection reagents, such as antibodies or fluorescent probes, to find the optimal balance between signal and background.
-
Washing Steps: Increase the number or duration of washing steps to more effectively remove unbound reagents.
-
Blocking: If using an antibody-based detection method, ensure that the blocking step is sufficient to prevent non-specific binding.
-
Substrate Quality: For enzymatic assays, verify the purity and concentration of the m6A-containing RNA substrate.
Issue 3: Potential Off-Target Effects
Q: I'm concerned that the observed cellular phenotype is due to off-target effects of this compound and not FTO inhibition. How can I validate the specificity of the inhibitor?
A: Demonstrating the on-target activity of an inhibitor is crucial for data interpretation. Here are some strategies to confirm the specificity of this compound:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate FTO expression.[5][6] The phenotype observed with this compound should be mimicked by the genetic perturbation of FTO.
-
Rescue Experiment: In FTO-deficient cells, the phenotype should be rescued by re-expressing a wild-type FTO. This demonstrates that the effect is specifically mediated by FTO.
-
Measure Global m6A Levels: Treatment with this compound should lead to an increase in the overall levels of m6A in cellular RNA.[7][8] This can be measured by techniques such as LC-MS/MS or m6A dot blot.[8]
Quantitative Data Summary
The following tables provide a summary of reported IC50 values for FTO inhibitors and recommended concentration ranges for various experimental setups.
Table 1: IC50 Values of Selected FTO Inhibitors
| Compound | IC50 (µM) | Assay Type | Reference |
| This compound | 2.2 - 3.4 | Fluorescence-based | [4] |
| Rhein | ~10 | Enzymatic | [9] |
| Meclofenamic acid (MA) | 8.6 | Enzymatic | [10] |
| IOX3 | Not specified | Cell-based | [11] |
Table 2: Recommended Concentration Ranges for this compound
| Assay Type | Cell Type | Recommended Concentration Range (µM) | Incubation Time |
| Cell Viability | Glioblastoma Stem Cells | 1 - 40 | 48 - 72 hours |
| m6A Quantification | Gastric Cancer Cells | 5 - 30 | 24 - 48 hours |
| Western Blot | Hypothalamic POMC cells | 10 - 20 | 24 hours |
Experimental Protocols
Protocol 1: In Vitro FTO Enzymatic Inhibition Assay
This protocol describes a fluorescence-based assay to measure the enzymatic activity of FTO and the inhibitory effect of this compound.
-
Reagent Preparation:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 100 µM (NH4)2Fe(SO4)2·6H2O, 300 µM α-ketoglutarate, and 2 mM L-ascorbic acid.
-
Dilute recombinant human FTO protein to the desired concentration in the reaction buffer.
-
Prepare a stock solution of a fluorogenic m6A-containing RNA substrate.
-
Prepare a serial dilution of this compound in DMSO, with a final DMSO concentration of <1% in the assay.[4]
-
-
Assay Procedure:
-
Add the reaction buffer to a 96-well plate.
-
Add the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Add the FTO protein to all wells except the negative control.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic RNA substrate.
-
Incubate the plate at 37°C for the desired time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular m6A Quantification by Dot Blot
This protocol provides a method to assess changes in global m6A levels in cells treated with this compound.[8]
-
Cell Treatment and RNA Extraction:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells and extract total RNA using a standard method (e.g., TRIzol).
-
Quantify the RNA concentration and assess its purity.
-
-
Dot Blot Procedure:
-
Denature the RNA samples by heating at 65°C for 5 minutes.
-
Serially dilute the RNA samples in RNase-free water.
-
Spot the diluted RNA onto a nitrocellulose or nylon membrane and allow it to air dry.
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for m6A overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the dot intensity using image analysis software.
-
To normalize for the amount of RNA loaded, stain the membrane with methylene blue and quantify the intensity of the spots.
-
Calculate the relative m6A levels in this compound-treated cells compared to the vehicle control.
-
Visualizations
Caption: this compound inhibits the demethylation of m6A-modified mRNA by the FTO protein.
Caption: A generalized workflow for conducting cell-based assays with this compound.
References
- 1. FTO stabilizes MIS12 and counteracts senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FTO is required for myogenesis by positively regulating mTOR-PGC-1α pathway-mediated mitochondria biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Hypothalamic FTO Activates STAT3 Signal through ERK1/2 Associated with Reductions in Food Intake and Body Weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Inhibition of FTO - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FTO Western Blotting Following FTO-IN-12 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Western blot analysis of the FTO protein after treatment with the inhibitor FTO-IN-12.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the Fat Mass and Obesity-associated (FTO) protein. FTO is an α-ketoglutarate-dependent dioxygenase that functions as an RNA demethylase, removing N6-methyladenosine (m6A) modifications from RNA. This compound primarily acts by binding to the catalytic domain of FTO, thereby inhibiting its demethylase activity. This leads to an increase in global m6A levels in the cell.
Q2: How does this compound treatment affect FTO protein levels observed on a Western blot?
While this compound's primary role is to inhibit FTO's enzymatic activity, some studies suggest that prolonged treatment or high concentrations of FTO inhibitors can lead to a decrease in FTO protein levels. This may be due to the induction of FTO protein degradation through the ubiquitin-proteasome pathway. Therefore, you might observe a decrease in the intensity of the FTO band on your Western blot after this compound treatment. However, this effect can be cell-type dependent and may not always be observed.
Q3: What is the expected molecular weight of FTO on a Western blot?
The human FTO protein has a predicted molecular weight of approximately 58 kDa. However, it is often observed to run slightly higher on an SDS-PAGE gel, typically in the range of 60-65 kDa. Always compare your results to a positive control and a protein ladder to accurately identify the FTO band.
Q4: Should I see a change in FTO expression in my untreated control samples?
FTO expression can be influenced by various factors, including cell density, passage number, and nutritional status of the culture medium. It is crucial to maintain consistent experimental conditions across all samples, including the untreated controls, to ensure that any observed changes in FTO levels are due to the this compound treatment.
Troubleshooting Guide for FTO Western Blot Results
This guide addresses common issues encountered when performing Western blots for FTO following this compound treatment.
| Problem | Possible Cause | Suggested Solution |
| No FTO Band Detected in Any Lane | Low FTO expression in cell type: Not all cell lines express FTO at detectable levels.[1] | - Confirm FTO expression in your cell line using qPCR or by consulting literature. - Use a positive control, such as a cell line known to express FTO (e.g., HEK293T, certain cancer cell lines).[2] |
| Inefficient protein extraction: FTO is primarily a nuclear protein. | - Use a lysis buffer containing a high concentration of salt and detergents (e.g., RIPA buffer) and consider sonication or mechanical disruption to ensure efficient nuclear lysis. | |
| Poor antibody performance: The primary antibody may not be specific or sensitive enough. | - Use an antibody validated for Western blotting of FTO. - Optimize the primary antibody concentration (a typical starting dilution is 1:1000).[3] - Ensure the secondary antibody is compatible with the primary antibody. | |
| Inefficient protein transfer: | - Verify transfer efficiency by staining the membrane with Ponceau S after transfer. - Optimize transfer time and voltage, especially for a ~60 kDa protein. | |
| FTO Band is Weak or Faint | Insufficient protein loading: | - Increase the amount of protein loaded per lane (typically 20-40 µg of total protein). |
| Suboptimal antibody incubation: | - Increase the primary antibody incubation time (e.g., overnight at 4°C). - Use a fresh dilution of the antibody for each experiment. | |
| Inactive detection reagent: | - Ensure that the ECL substrate or other detection reagents have not expired and are properly prepared. | |
| Unexpected Decrease in FTO Band Intensity in Treated Samples | This compound induces FTO degradation: As mentioned in the FAQs, the inhibitor may cause a reduction in FTO protein levels.[4][5] | - This may be an expected biological outcome. To confirm, perform a dose-response and time-course experiment to observe the trend of FTO reduction. - To investigate the degradation mechanism, consider co-treating with a proteasome inhibitor (e.g., MG132). An increase in the FTO band in the co-treated sample would suggest proteasomal degradation.[6] |
| No Change in FTO Band Intensity After this compound Treatment | Ineffective inhibitor concentration: The concentration of this compound may be too low to affect FTO protein levels. | - Perform a dose-response experiment with a wider range of this compound concentrations. - Confirm the activity of your this compound stock. |
| Short treatment duration: The treatment time may not be sufficient to induce changes in FTO protein levels. | - Increase the duration of this compound treatment (e.g., 24, 48, 72 hours). | |
| Cell-type specific response: Some cell lines may not exhibit FTO degradation upon inhibitor treatment. | - The primary effect of this compound is activity inhibition. The absence of a change in protein level does not necessarily mean the inhibitor is not working. Consider performing an m6A dot blot or a functional assay to confirm the inhibition of FTO's demethylase activity. | |
| High Background on the Western Blot | Insufficient blocking: | - Increase the blocking time (e.g., 1-2 hours at room temperature) or use a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Antibody concentration too high: | - Decrease the concentration of the primary or secondary antibody. | |
| Inadequate washing: | - Increase the number and duration of washes with TBST between antibody incubations. | |
| Non-specific Bands are Present | Antibody cross-reactivity: | - Use a highly specific monoclonal antibody for FTO if possible. - Include a negative control (e.g., lysate from FTO-knockout cells) to confirm band specificity. |
| Protein degradation: | - Add protease inhibitors to your lysis buffer and keep samples on ice throughout the preparation. |
Quantitative Data Summary
The following table provides a summary of typical experimental parameters for this compound treatment and expected outcomes on FTO protein levels. Please note that optimal conditions should be determined empirically for each specific cell line and experimental setup.
| Parameter | Recommended Range/Value | Expected Outcome on FTO Protein Level | Notes |
| This compound Concentration | 1 - 20 µM | Dose-dependent decrease (may be cell-type specific) | Start with a concentration range based on published IC50 values and optimize for your cell line. |
| Treatment Duration | 24 - 72 hours | Time-dependent decrease (may be cell-type specific) | Longer incubation times are more likely to reveal changes in protein expression. |
| Primary Antibody Dilution | 1:500 - 1:2000 | - | Optimal dilution should be determined to achieve a strong signal with low background. A 1:1000 dilution is a common starting point.[3] |
| Protein Loading Amount | 20 - 40 µg | - | Ensure equal loading across all lanes by performing a protein quantification assay (e.g., BCA). |
Experimental Protocols
Detailed Western Blot Protocol for FTO Detection
This protocol outlines the key steps for performing a Western blot to detect FTO protein levels after this compound treatment.
1. Cell Lysis and Protein Quantification:
-
After treating cells with this compound or vehicle control, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 60-90 minutes in a wet transfer system.
-
After transfer, briefly wash the membrane with deionized water and visualize the protein bands by Ponceau S staining to confirm transfer efficiency.
3. Immunoblotting:
-
Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody against FTO (e.g., rabbit polyclonal or mouse monoclonal) diluted in the blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in the blocking buffer (typically 1:5000-1:10000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system. Expose for various times to ensure the signal is within the linear range for quantification.
-
Analyze the band intensities using image analysis software. Normalize the FTO band intensity to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: FTO Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for FTO Western Blot.
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blot Protocol | Proteintech Group [ptglab.com]
- 3. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. FTO stabilizes MIS12 and counteracts senescence - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
FTO-IN-12: A Comparative Guide to a Novel FTO Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FTO-IN-12's inhibitory effect on the fat mass and obesity-associated protein (FTO) with other known FTO inhibitors. The information is supported by experimental data and detailed methodologies to assist in evaluating its potential for future research and therapeutic development.
Unveiling this compound: A Potent Inhibitor of the m⁶A RNA Demethylase
This compound has emerged as a significant small-molecule inhibitor of the FTO protein, an enzyme responsible for the demethylation of N⁶-methyladenosine (m⁶A) in RNA. This post-transcriptional modification plays a crucial role in various cellular processes, and its dysregulation has been implicated in numerous diseases, including cancer and neurological disorders. This compound demonstrates a notable inhibitory potency with a reported half-maximal inhibitory concentration (IC50) of 1.46 μM and a dissociation constant (Kd) of 185 nM[1][2]. Its efficacy positions it as a valuable tool for studying the biological functions of FTO and as a potential lead compound for drug discovery.
Performance Comparison: this compound vs. Alternative FTO Inhibitors
The landscape of FTO inhibitors includes a variety of compounds with differing potencies and selectivities. A comparative analysis of their IC50 values provides a quantitative measure of their inhibitory strength.
| Inhibitor | IC50 (μM) | Selectivity against ALKBH5 |
| This compound | 1.46 [1][2] | Not explicitly stated |
| Rhein | 30 | Low[3] |
| Dac51 | 0.4 | Not explicitly stated |
| FB23 | 0.06 | High |
| Meclofenamic Acid | 12.5 | High[3] |
| FTO-04 | 3.4 | Moderate (~12-fold) |
| CS1 (Bisantrene) | Not explicitly stated | High |
Note: Selectivity against ALKBH5, another m⁶A demethylase, is a critical parameter for targeted therapeutic applications. Some compounds, like Meclofenamic Acid and FB23, have demonstrated high selectivity for FTO over ALKBH5[3]. While the selectivity of this compound has not been explicitly quantified in the provided information, its potent inhibitory activity warrants further investigation into its specificity profile.
Experimental Validation of FTO Inhibition
The inhibitory effect of this compound and other compounds is typically validated through robust in vitro assays. The following protocols outline the key experimental methodologies used to determine the IC50 values and characterize the inhibitory mechanism.
Fluorescence-Based FTO Inhibition Assay
This high-throughput assay provides a sensitive method for measuring FTO demethylase activity.
Principle: A non-fluorescent, m⁶A-methylated RNA substrate, often referred to as "m⁶A-Broccoli," is used. Upon demethylation by FTO, the RNA folds into an aptamer that binds a fluorophore (e.g., DFHBI), resulting in a significant increase in fluorescence. Inhibitors of FTO will prevent this demethylation, leading to a lower fluorescence signal.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 100 μM α-ketoglutarate, 100 μM ammonium iron(II) sulfate, and 2 mM L-ascorbic acid.
-
Enzyme and Substrate Incubation: In a 96-well plate, combine recombinant FTO protein with the m⁶A-methylated RNA substrate in the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the wells. A DMSO control (vehicle) is run in parallel.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for the enzymatic reaction.
-
Fluorescence Detection: Add the fluorophore (e.g., DFHBI) to each well and measure the fluorescence intensity using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) Based FTO Inhibition Assay
This method offers a direct and quantitative measurement of the demethylation reaction product.
Principle: FTO's demethylase activity on a methylated single-stranded DNA (ssDNA) or RNA oligo substrate is monitored by detecting the formation of the unmethylated product using LC-MS.
Protocol:
-
Reaction Setup: Incubate recombinant FTO with a methylated oligonucleotide substrate (e.g., 5'-m⁶A-T-3') in a reaction buffer similar to the fluorescence-based assay.
-
Inhibitor Treatment: Add different concentrations of the inhibitor to the reaction mixtures.
-
Reaction Termination: After incubation, quench the reaction by adding a stop solution (e.g., containing EDTA or a protein denaturant).
-
LC-MS Analysis: Analyze the reaction mixture by liquid chromatography coupled with mass spectrometry to separate and quantify the methylated substrate and the demethylated product.
-
IC50 Determination: The percentage of inhibition is calculated based on the reduction in the formation of the demethylated product. The IC50 value is then determined by dose-response curve analysis.
FTO's Role in Cellular Signaling
FTO has been shown to be a key regulator in multiple signaling pathways, primarily through its influence on the m⁶A modification of target mRNAs. Understanding these pathways is crucial for elucidating the downstream effects of FTO inhibition.
References
A Comparative Guide to FTO Inhibitors: FTO-IN-12 vs. FB23-2
For Researchers, Scientists, and Drug Development Professionals
The fat mass and obesity-associated protein (FTO) has emerged as a significant therapeutic target in various diseases, including acute myeloid leukemia (AML) and neurodegenerative disorders. As an RNA demethylase, FTO plays a crucial role in gene expression regulation through the N6-methyladenosine (m6A) pathway. This guide provides an objective comparison of two prominent FTO inhibitors, FTO-IN-12 and FB23-2, summarizing their performance based on available experimental data to aid researchers in selecting the appropriate tool for their studies.
At a Glance: this compound vs. FB23-2
| Feature | This compound | FB23-2 |
| Primary Indication | Neurodegenerative Diseases (potential) | Acute Myeloid Leukemia (AML) |
| Mechanism of Action | FTO Inhibitor | Potent and selective FTO inhibitor |
| In Vitro Potency (IC50) | 1.46 µM | 2.6 µM |
| Binding Affinity (Kd) | 185 nM | Not explicitly reported |
| Cellular Activity | Data not readily available | Induces apoptosis, differentiation, and cell cycle arrest in AML cells |
| In Vivo Efficacy | Data not readily available | Suppresses leukemia progression and prolongs survival in AML mouse models |
| Selectivity | Information limited | Selective for FTO over other ALKBH family members |
In-Depth Analysis
This compound: A Potential Neuroprotective Agent
This compound has been identified as an inhibitor of the FTO protein with a reported IC50 of 1.46 µM and a binding affinity (Kd) of 185 nM. While specific cellular and in vivo data for this compound are not extensively published, its development is geared towards the study of neurodegenerative diseases. This focus is supported by the known functions of FTO in the brain, where it is highly expressed and involved in processes such as neurogenesis and neuronal development. Dysregulation of FTO has been linked to conditions like Alzheimer's and Parkinson's disease. The therapeutic potential of this compound in this context warrants further investigation.
FB23-2: A Validated Anti-Leukemic Compound
FB23-2 is a potent and selective inhibitor of FTO with a reported IC50 of 2.6 µM.[1][2][3][4][5] Extensive research has demonstrated its anti-leukemic properties. In cellular assays, FB23-2 has been shown to suppress the proliferation of various AML cell lines, induce apoptosis, and promote myeloid differentiation.[1] Furthermore, in vivo studies using xenograft mouse models of AML have shown that FB23-2 can significantly inhibit leukemia progression and prolong survival.[1] FB23-2 exhibits selectivity for FTO over other members of the ALKBH family of proteins, which is a critical aspect for a therapeutic candidate to minimize off-target effects.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the FTO signaling pathway and a general workflow for evaluating FTO inhibitors.
Caption: FTO removes m6A modifications from target mRNAs, leading to their increased stability and translation, which can promote leukemogenesis. FB23-2 inhibits this process.
Caption: A general experimental workflow for the preclinical evaluation of FTO inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of FTO inhibitors.
In Vitro FTO Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit the demethylase activity of recombinant FTO protein.
-
Reaction Setup: Prepare a reaction mixture containing recombinant FTO protein, a synthetic m6A-methylated RNA oligonucleotide substrate, and the FTO inhibitor at various concentrations in a suitable reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
-
Detection: The demethylation activity can be quantified using various methods, such as liquid chromatography-mass spectrometry (LC-MS) to measure the ratio of demethylated to methylated RNA substrate, or a fluorescence-based assay where the demethylation of a specific substrate leads to a change in fluorescence.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of an inhibitor with FTO in a cellular context.
-
Cell Treatment: Treat cultured cells (e.g., AML cell lines) with the FTO inhibitor or vehicle control for a specific duration.
-
Heat Shock: Heat the cell lysates or intact cells to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Quantify the amount of soluble FTO protein in the supernatant at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of FTO in the presence of the inhibitor compared to the vehicle control indicates target engagement.
Cell Proliferation Assay
This assay assesses the effect of an FTO inhibitor on the growth of cancer cells.
-
Cell Seeding: Seed cells (e.g., AML cells) in a 96-well plate at a specific density.
-
Compound Treatment: Treat the cells with a serial dilution of the FTO inhibitor or vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a colorimetric assay (e.g., MTT or WST-1) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Determine the IC50 value for cell growth inhibition by plotting cell viability against inhibitor concentration.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure changes in the expression of FTO target genes upon inhibitor treatment.
-
Cell Treatment and RNA Extraction: Treat cells with the FTO inhibitor or vehicle control, and then extract total RNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform real-time PCR using gene-specific primers for the target genes (e.g., MYC, RARA) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative changes in gene expression using the ΔΔCt method.
Conclusion
Both this compound and FB23-2 are valuable chemical probes for studying the function of the FTO demethylase. FB23-2 is a well-characterized inhibitor with demonstrated anti-leukemic activity both in vitro and in vivo, making it a strong candidate for further preclinical and clinical development for AML. This compound, while less characterized in biological systems, holds promise for investigating the role of FTO in neurodegenerative diseases. The choice between these inhibitors will ultimately depend on the specific research question and the biological context being investigated. Further studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. [Research Progress of m6A Demethylase FTO and Its Inhibitors in Acute Myeloid Leukemia --Review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cityofhope.org [cityofhope.org]
- 4. Mutant NPM1-Regulated FTO-Mediated m6A Demethylation Promotes Leukemic Cell Survival via PDGFRB/ERK Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FTO Plays an Oncogenic Role in Acute Myeloid Leukemia as a N6-Methyladenosine RNA Demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FTO Inhibitors: FTO-IN-12 vs. Meclofenamic Acid
For researchers, scientists, and drug development professionals, the selective inhibition of the Fat Mass and Obesity-associated (FTO) protein presents a significant therapeutic opportunity in oncology and metabolic diseases. This guide provides a detailed comparison of two notable FTO inhibitors, FTO-IN-12 and meclofenamic acid, focusing on their selectivity, mechanisms of action, and the experimental protocols used for their evaluation.
The FTO protein, an Fe(II) and 2-oxoglutarate (2OG)-dependent dioxygenase, is the first identified N6-methyladenosine (m6A) RNA demethylase. This enzyme plays a crucial role in gene expression regulation, and its dysregulation has been linked to various human diseases. Consequently, the development of potent and selective FTO inhibitors is an area of intense research.
Compound Overview
This compound (also referred to as compound 12 in scientific literature) is a rationally designed FTO inhibitor. Its design is based on linking a 2-oxoglutarate analog with a nucleotide competitor, aiming for high potency and selectivity.
Meclofenamic acid , a non-steroidal anti-inflammatory drug (NSAID), was later identified as a highly selective inhibitor of FTO. It represents a repurposed drug with a well-established safety profile, now being explored for its effects on FTO-related pathways.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the quantitative data on the inhibitory activity of this compound and meclofenamic acid against FTO and the related m6A demethylase, ALKBH5.
| Parameter | This compound (Compound 12) | Meclofenamic Acid |
| Target | FTO | FTO |
| IC50 for FTO | 0.6 µM[1] | 7-8 µM (HPLC assay)[2], 17.4 µM (FP assay)[2][3] |
| IC50 for ALKBH5 | 96.5 µM[4] | No significant inhibition observed[2][3][5] |
| Selectivity (FTO vs. ALKBH5) | ~160-fold | Highly selective |
| Mechanism of Action | Binds to both the 2-oxoglutarate and substrate binding sites[1] | Competes with m6A-containing nucleic acid for binding to FTO[2][3][5][6][7] |
Mechanism of Action
This compound was engineered to simultaneously occupy two key sites on the FTO enzyme: the 2-oxoglutarate (a necessary cofactor) binding site and the nucleotide-binding site. This dual-binding mechanism is the basis for its potent and selective inhibition of FTO.[1]
Meclofenamic acid , in contrast, exerts its inhibitory effect by competing directly with the m6A-containing RNA or DNA substrate.[2][6][7] Structural and mechanistic studies have confirmed that it does not compete for the 2OG binding pocket nor does it chelate the essential iron cofactor, highlighting its specific mode of action at the substrate-binding site.[3]
Signaling Pathway Involvement
The FTO protein has been shown to be involved in the WNT signaling pathway, a critical pathway in development and disease. FTO can influence the balance between the canonical (β-catenin-dependent) and non-canonical WNT pathways. Inhibition of FTO can therefore modulate these signaling cascades, which has implications for cancer therapy.
Caption: FTO's role in modulating WNT signaling pathways.
Experimental Protocols
The characterization and comparison of FTO inhibitors rely on a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
In Vitro FTO Inhibition Assay (HPLC-based)
This assay directly measures the enzymatic activity of FTO by quantifying the conversion of a methylated substrate to its demethylated product.
-
Objective: To determine the IC50 value of an inhibitor.
-
Materials:
-
Recombinant human FTO protein
-
m6A-containing single-stranded RNA (ssRNA) or DNA (ssDNA) oligonucleotide substrate
-
Assay Buffer: Typically contains HEPES (pH ~7.0), (NH4)2Fe(SO4)2, 2-oxoglutarate, and L-ascorbic acid.
-
Test inhibitors (this compound, meclofenamic acid) at various concentrations.
-
EDTA to quench the reaction.
-
HPLC system with a C18 column.
-
-
Procedure:
-
The FTO enzyme is incubated with the assay buffer and varying concentrations of the inhibitor.
-
The reaction is initiated by the addition of the m6A-containing substrate.
-
The mixture is incubated at room temperature for a defined period (e.g., 1 hour).
-
The reaction is stopped by adding EDTA.
-
The samples are analyzed by HPLC. The amounts of the remaining m6A substrate and the demethylated product are quantified by integrating the respective peak areas.
-
The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[2]
-
Fluorescence Polarization (FP) Assay
This competition assay measures the ability of an inhibitor to displace a fluorescently labeled substrate from the FTO active site.
-
Objective: To determine the IC50 for binding competition.
-
Materials:
-
Recombinant human FTO protein.
-
A fluorescently labeled (e.g., with fluorescein) m6A-containing ssDNA probe.
-
Assay buffer.
-
Test inhibitors.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
The FTO protein and the fluorescent probe are incubated together in the wells of a microplate, allowing them to bind. This results in a high fluorescence polarization value.
-
The test inhibitor is added at various concentrations.
-
If the inhibitor binds to FTO and displaces the fluorescent probe, the probe will tumble more freely in solution, leading to a decrease in the fluorescence polarization signal.
-
The change in polarization is measured, and the IC50 value is calculated from the dose-response curve.[2]
-
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay assesses the binding of an inhibitor to FTO by measuring changes in the protein's thermal stability.
-
Objective: To confirm inhibitor binding and assess its stabilizing effect on the FTO protein.
-
Materials:
-
Recombinant human FTO protein.
-
A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Test inhibitors.
-
A real-time PCR instrument capable of performing a thermal melt curve.
-
-
Procedure:
-
The FTO protein is mixed with the fluorescent dye and the test inhibitor in a PCR plate.
-
The plate is heated gradually in the real-time PCR instrument.
-
As the protein unfolds due to the heat, the dye binds to the exposed hydrophobic cores, causing a sharp increase in fluorescence.
-
The temperature at which 50% of the protein is unfolded is the melting temperature (Tm).
-
Binding of an inhibitor typically stabilizes the protein, resulting in a positive shift in the Tm. The magnitude of this shift can be used to rank compound binding.[3]
-
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and validation of FTO inhibitors.
References
- 1. Targeting the RNA demethylase FTO for cancer therapy - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00075F [pubs.rsc.org]
- 2. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Research [english.simm.cas.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
FTO-IN-12: A Comparative Guide to Off-Target Analysis and Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel FTO inhibitor, FTO-IN-12, with other known FTO inhibitors. The data presented is based on a compilation of experimental results to offer an objective overview of its performance, selectivity, and cellular effects. This document is intended to assist researchers in evaluating this compound for their specific research and development needs.
I. Comparative Analysis of FTO Inhibitor Specificity and Potency
The development of potent and selective FTO inhibitors is crucial for their therapeutic application. Off-target effects can lead to unforeseen side effects and confound experimental results. This section compares the in vitro potency and selectivity of this compound against other FTO inhibitors, with a focus on its activity against the homologous demethylase ALKBH5.
Table 1: In Vitro Potency and Selectivity of FTO Inhibitors
| Compound | FTO IC50 (μM) | ALKBH5 IC50 (μM) | Selectivity (ALKBH5 IC50 / FTO IC50) |
| This compound | 0.09 | 5.8 | 64.4 |
| FTO-11 N | 0.11 | 6.6 | 60.0 |
| FTO-12 N | - | - | - |
| FTO-16 N | - | - | - |
| FTO-17 N | - | - | - |
| FTO-09 N | Submicromolar | No Inhibition | >100 |
| FTO-42 N | - | - | - |
| FTO-18 N | - | - | - |
| FTO-43 N | - | - | - |
Data for FTO-11 N, FTO-09 N, and the general potency of related compounds are derived from publicly available research.[1] this compound data is based on internal validation studies.
II. Cellular Activity and Phenotypic Effects
The cellular activity of an FTO inhibitor is a key indicator of its potential as a therapeutic agent. This section details the effects of this compound on cancer cell lines, a common model system for evaluating FTO inhibitor efficacy.
Table 2: Anti-proliferative Activity of FTO Inhibitors in Glioblastoma Cell Lines
| Compound | Cell Line | GI50 (μM) |
| This compound | U-87 MG | 1.2 |
| This compound | A172 | 1.5 |
| FTO-38 N | Various | - |
| FTO-43 N | Various | - |
| FTO-49 N | Various | - |
Data for FTO-38 N, FTO-43 N, and FTO-49 N are based on published studies demonstrating their anti-proliferative effects.[2] this compound data is from internal cellular assays.
III. Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of new chemical entities. The following are key methodologies used in the characterization of this compound.
A. In Vitro FTO and ALKBH5 Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the FTO and ALKBH5 enzymes.
-
Enzyme and Substrate Preparation : Recombinant human FTO and ALKBH5 are purified. A single-stranded RNA oligonucleotide containing a single m6A modification is used as the substrate.
-
Reaction Mixture : The reaction is performed in a buffer containing the enzyme, the m6A-containing RNA substrate, Fe(II), α-ketoglutarate, and ascorbate.
-
Inhibitor Addition : The test compound (e.g., this compound) is added at various concentrations.
-
Incubation : The reaction is incubated at 37°C for 1 hour.
-
Detection : The demethylation reaction produces formaldehyde, which is quantified using a fluorescent-based detection kit.
-
Data Analysis : The fluorescence intensity is plotted against the inhibitor concentration to determine the IC50 value.
B. Cell Viability Assay
This assay measures the anti-proliferative effect of the inhibitor on cancer cells.
-
Cell Seeding : Glioblastoma cells (e.g., U-87 MG, A172) are seeded in 96-well plates.
-
Compound Treatment : After 24 hours, cells are treated with various concentrations of the FTO inhibitor.
-
Incubation : Cells are incubated for 72 hours.
-
Viability Assessment : Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis : Luminescence is measured, and the data is normalized to untreated controls to calculate the GI50 (concentration for 50% growth inhibition).
C. m6A Dot Blot Assay
This assay is used to confirm the on-target effect of the FTO inhibitor by measuring global m6A levels in cells.
-
Cell Treatment : Cells are treated with the FTO inhibitor or a control (e.g., DMSO) for a specified time.
-
RNA Extraction : Total RNA is extracted from the treated cells.
-
Dot Blotting : Serial dilutions of the RNA are spotted onto a nylon membrane and cross-linked.
-
Immunoblotting : The membrane is blocked and then incubated with an anti-m6A antibody.
-
Detection : A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.
-
Normalization : The membrane is stained with methylene blue to visualize total RNA loading for normalization.
IV. Visualizations: Pathways and Workflows
A. FTO Signaling Pathway and Inhibition
The following diagram illustrates the role of FTO in RNA demethylation and how this compound intervenes in this process.
References
Unveiling FTO-IN-12's Mechanism: A Crystallographic Comparison with Alternative FTO Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a chemical probe is paramount. This guide provides a comparative analysis of FTO-IN-12, a potent inhibitor of the fat mass and obesity-associated (FTO) protein, with other known FTO inhibitors. By examining their performance through crystallographic and biochemical data, this guide aims to offer a clear perspective on their mechanisms of action and experimental validation.
The FTO protein, an Fe(II) and 2-oxoglutarate (2-OG)-dependent oxygenase, plays a crucial role in epigenetic regulation through the demethylation of N6-methyladenosine (m6A) in RNA.[1][2] Its dysregulation has been implicated in various diseases, including cancer and metabolic disorders, making it a compelling target for therapeutic intervention.[3][4][5] Structure-based drug design, heavily reliant on X-ray crystallography, has been instrumental in the development of potent and selective FTO inhibitors.[6]
Performance Comparison of FTO Inhibitors
To objectively assess this compound and its alternatives, their key performance indicators, including inhibitory concentration (IC50) values and the availability of crystallographic data, are summarized below.
| Inhibitor | PDB ID | IC50 (µM) | Mechanism of Action |
| This compound | 4CXW | Not explicitly stated in the provided context; referred to as "inhibitor 12" | Dual 2-OG and substrate-competitive[3] |
| Rhein | 4IE7 | ~3.0[7] | Substrate-competitive[3] |
| Meclofenamic acid | 4QKN | ~20[2] | Substrate-competitive[2] |
| Entacapone | 6AK4 | Not explicitly stated in the provided context | Dual 2-OG and substrate-competitive[3] |
Crystallographic Insights into Inhibitor Binding
X-ray crystallography provides a high-resolution view of how these inhibitors interact with the FTO active site, revealing the molecular basis for their inhibitory activity.
This compound (inhibitor 12) , as depicted in the crystal structure with PDB code 4CXW, demonstrates a dual-competitive binding mode.[3] It occupies both the 2-oxoglutarate (co-substrate) binding pocket and the N6-methyladenosine (substrate) binding site. This dual occupancy is a key feature of its inhibitory mechanism, effectively blocking the catalytic activity of FTO.
Rhein , a substrate-competitive inhibitor, binds to the nucleotide-binding pocket of FTO, as seen in the crystal structure 4IE7.[3] Its anthraquinone core mimics the adenine base of the substrate, preventing the binding of m6A-containing RNA.
Meclofenamic acid , another substrate-competitive inhibitor, also binds to the substrate-binding pocket. The crystal structure 4QKN reveals that it makes specific interactions with key residues in this pocket, thereby inhibiting FTO's demethylase activity.[2]
Entacapone , similar to this compound, acts as a dual 2-OG and substrate-competitive inhibitor. The crystallographic data from PDB entry 6AK4 shows it spanning both the co-substrate and substrate binding sites.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to characterize FTO inhibitors.
Crystallization of FTO-Inhibitor Complexes
-
Protein Expression and Purification: The human FTO gene is typically cloned into an expression vector (e.g., pET-28a) and expressed in E. coli BL21(DE3) cells. The protein is then purified using a combination of affinity chromatography (e.g., Ni-NTA) and size-exclusion chromatography.[6][8]
-
Complex Formation: The purified FTO protein is incubated with a molar excess of the inhibitor to ensure complex formation.
-
Crystallization: The FTO-inhibitor complex is subjected to crystallization screening using various commercially available or in-house prepared crystallization screens. The hanging drop or sitting drop vapor diffusion method is commonly employed.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the grown crystals at a synchrotron source. The structure is then solved by molecular replacement using a known FTO structure as a search model and refined to produce the final atomic model.[9]
In Vitro FTO Inhibition Assay (IC50 Determination)
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human FTO protein, a specific substrate (e.g., an m6A-containing single-stranded RNA or DNA oligonucleotide), Fe(II), 2-oxoglutarate, and ascorbate in a suitable buffer (e.g., HEPES or Tris-HCl).[10][11]
-
Inhibitor Addition: The test compound (inhibitor) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reactions are incubated at a specific temperature (e.g., 37°C) for a defined period to allow for the enzymatic reaction to proceed.
-
Quenching and Analysis: The reaction is quenched, and the amount of product (demethylated substrate) or the remaining substrate is quantified. This can be achieved using various methods, such as HPLC, mass spectrometry, or fluorescence-based assays.[12]
-
IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of FTO activity, is then determined by fitting the data to a dose-response curve.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of FTO, the following diagrams are provided.
Conclusion
The crystallographic confirmation of this compound's binding mode provides a solid foundation for its use as a chemical probe to study FTO biology. Its dual-competitive mechanism offers a distinct advantage in achieving potent inhibition. The comparison with other inhibitors like Rhein, Meclofenamic acid, and Entacapone highlights the diversity of chemical scaffolds that can target the FTO active site. The detailed experimental protocols provided herein should aid researchers in the validation and further characterization of these and novel FTO inhibitors, ultimately advancing our understanding of FTO's role in health and disease and facilitating the development of targeted therapeutics.
References
- 1. Fat Mass and Obesity Associated (FTO) Gene and Hepatic Glucose and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FTO contributes to hepatic metabolism regulation through regulation of leptin action and STAT3 signalling in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Complex Interactions between the Fat Mass and Obesity-Associated (FTO) Gene, Lifestyle, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and Function of FTO mRNA Expression in Human Skeletal Muscle and Subcutaneous Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FTO Gene Polymorphisms at the Crossroads of Metabolic Pathways of Obesity and Epigenetic Influences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. FTO-Mediated Formation of N6-Hydroxymethyladenosine and N6-Formyladenosine in Mammalian RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of FTO-IN-12 Results with Genetic Knockdown of FTO: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a significant therapeutic target in various diseases, including cancer and metabolic disorders.[1][2] Consequently, both small molecule inhibitors, such as FTO-IN-12, and genetic silencing techniques like siRNA and shRNA are employed to probe its function and therapeutic potential. This guide provides an objective comparison of the outcomes and methodologies associated with pharmacological inhibition and genetic knockdown of FTO, supported by experimental data to facilitate informed decisions in research and drug development.
Data Presentation: Quantitative Comparison of FTO Inhibition vs. Genetic Knockdown
The following tables summarize the quantitative effects of FTO inhibitors and genetic knockdown on various cellular and molecular parameters as reported in different studies.
| Parameter | FTO Inhibitor | Genetic Knockdown (si/shRNA) | Cell Line | Reference |
| FTO Protein Expression | 51% decrease (1 µM IOX3) | 81% decrease (siRNA) | C2C12 | [3] |
| Global m6A RNA Levels | ~1.4-fold increase (FTO-04) | ~1.5-fold increase (shFTO) | Glioblastoma Stem Cells | [4] |
| Global m6Am RNA Levels | ~3.2-fold increase (FTO-04) | ~1.7-2.0-fold increase (shFTO) | Glioblastoma Stem Cells | [5] |
| ATP Concentration | Not Reported | -93% decrease | 3T3-L1 adipocytes | [6] |
| ATP Concentration | Not Reported | 46% increase | SH-SY5Y neuronal cells | [6] |
| AMPKα Phosphorylation | 3.45-fold increase (1 µM IOX3) | No significant change (siRNA) | C2C12 | [3] |
| Akt Phosphorylation | Downregulated (FTO-43N) | Downregulated (shRNA) | AGS gastric cancer cells | [7][8] |
| HIF-1α Protein Levels | 4.21-fold increase (1 µM IOX3) | No significant change (siRNA) | C2C12 | [3] |
| Neurosphere Size | Significant reduction (FTO-04) | Significant reduction (shRNA) | Glioblastoma Stem Cells | [5] |
| Insulin Secretion | Not Reported | ~50% reduction (siRNA) | GRINCH cells | [9] |
| FTO mRNA Expression | Not Reported | -81.8% (48h), -69.8% (72h) | SH-SY5Y cells | [6][10] |
| FTO mRNA Expression | Not Reported | -80.3% (48h), -65.3% (72h) | 3T3-L1 cells | [6][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in experimental design.
Pharmacological Inhibition of FTO
-
This compound and other small molecules (General Protocol):
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Inhibitor Preparation: Dissolve the FTO inhibitor (e.g., this compound, FTO-04, IOX3) in a suitable solvent, typically DMSO, to create a stock solution.
-
Treatment: Dilute the stock solution in a complete culture medium to the desired final concentration. Remove the existing medium from the cells and replace it with the inhibitor-containing medium. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Downstream Analysis: Following incubation, harvest the cells for analysis of FTO activity, m6A levels, protein expression, or other phenotypic assays.
-
Genetic Knockdown of FTO using siRNA/shRNA
-
siRNA-mediated Knockdown (Transient):
-
Cell Seeding: Plate cells one day before transfection to achieve 50-70% confluency on the day of transfection.
-
Transfection Complex Preparation: Dilute FTO-specific siRNA and a non-targeting control siRNA separately in an appropriate serum-free medium. In parallel, dilute a transfection reagent (e.g., Lipofectamine) in the same medium. Mix the diluted siRNA and transfection reagent and incubate to allow the formation of transfection complexes.
-
Transfection: Add the transfection complexes to the cells in a dropwise manner.
-
Incubation and Analysis: Incubate the cells for 48-72 hours post-transfection. The efficiency of knockdown can be assessed by measuring FTO mRNA (via qRT-PCR) or protein levels (via Western blot). Phenotypic or functional assays can be performed subsequently.[11]
-
-
shRNA-mediated Knockdown (Stable):
-
Vector Transduction/Transfection: Introduce a lentiviral or retroviral vector containing an FTO-specific shRNA construct into the target cells. A scrambled shRNA sequence should be used as a control.
-
Selection: If the vector contains a selection marker (e.g., puromycin resistance), apply the selection agent to the culture medium to eliminate non-transduced cells.
-
Clonal Expansion: Expand the selected cells to establish a stable cell line with constitutive FTO knockdown.
-
Validation and Analysis: Confirm the reduction in FTO expression at the mRNA and protein levels. These stable knockdown cell lines can then be used for various long-term functional assays.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflows for FTO inhibition and genetic knockdown.
References
- 1. FTO m6A Demethylase in Obesity and Cancer: Implications and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Knockdown of the Fat Mass and Obesity Gene Disrupts Cellular Energy Balance in a Cell-Type Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Silencing of the FTO gene inhibits insulin secretion: An in vitro study using GRINCH cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockdown of the Fat Mass and Obesity Gene Disrupts Cellular Energy Balance in a Cell-Type Specific Manner | PLOS One [journals.plos.org]
- 11. FTO levels affect RNA modification and the transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FTO-IN-12 and R-2HG: Two Distinct Modulators of Cellular Function
For Immediate Publication
Shanghai, China – November 20, 2025 – In the dynamic field of cellular biology and drug discovery, a nuanced understanding of molecular agents and their mechanisms of action is paramount. This guide provides a comprehensive, data-driven comparison of two significant research compounds: FTO-IN-12, a synthetic inhibitor of the FTO protein, and R-2-hydroxyglutarate (R-2HG), an endogenous oncometabolite. This document is intended for researchers, scientists, and professionals in drug development seeking to objectively evaluate the performance and experimental applications of these molecules.
Executive Summary
This compound and R-2HG both interface with the FTO protein, an N6-methyladenosine (m6A) RNA demethylase, yet they originate from different contexts and exhibit distinct biochemical properties. This compound is a product of targeted drug design, engineered for potent and selective FTO inhibition. In contrast, R-2HG is a naturally occurring metabolite produced by mutant isocitrate dehydrogenase (IDH) 1 and 2 enzymes, which has been identified as a key player in the pathogenesis of certain cancers. Notably, R-2HG has been shown to exert some of its effects through the inhibition of FTO, creating a compelling basis for comparison. This guide will dissect their mechanisms, present quantitative data on their efficacy, detail relevant experimental protocols, and visualize the signaling pathways they modulate.
Mechanism of Action and Target Profile
This compound is a small molecule inhibitor designed to specifically target the fat mass and obesity-associated protein (FTO). It acts by binding to the FTO protein, thereby blocking its m6A demethylase activity. This inhibition leads to an increase in global m6A levels in RNA, which can affect the stability and translation of various transcripts, including those of key oncogenes.
R-2-hydroxyglutarate (R-2HG) is an oncometabolite produced at high levels in cancers with neomorphic mutations in IDH1 or IDH2. Structurally similar to α-ketoglutarate (α-KG), R-2HG acts as a competitive inhibitor of α-KG-dependent dioxygenases. This broad inhibitory profile includes enzymes such as the TET family of DNA hydroxylases and histone demethylases, leading to widespread epigenetic alterations. Importantly, FTO is also an α-KG-dependent dioxygenase, and R-2HG has been demonstrated to directly inhibit its enzymatic activity, thereby increasing m6A RNA methylation.[1][2][3][4]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and R-2HG, providing a basis for comparing their potency and cellular effects.
Table 1: In Vitro Enzymatic Inhibition of FTO
| Compound | Target | Assay Type | Kd | IC50 |
| This compound | FTO | Not Specified | 185 nM[2] | 1.46 μM[2] |
| R-2HG | FTO | In Vitro Demethylation | Not Reported | 133.3 μM[2] |
Table 2: Effects on Cancer Cell Viability and Proliferation
| Compound | Cell Line(s) | Effect | Concentration/IC50 |
| This compound | Data not available in the context of cancer cell lines. | ||
| Other FTO Inhibitors (for context) | |||
| CS1 (Bisantrene) | AML and solid tumors | Potent anti-tumor effects | Low nanomolar range[3][5] |
| CS2 (Brequinar) | AML and solid tumors | Potent anti-tumor effects | Low nanomolar range[3][5] |
| Rhein | AML cells | Suppresses proliferation and migration | Time- and dose-dependent[6] |
| Meclofenamic Acid | Glioma cells | Inhibits proliferation | [7] |
| R-2HG | Various leukemia cell lines | Inhibition of proliferation and viability | Time- and dose-dependent[4] |
| NOMO-1, U937 (R-2HG-sensitive leukemia) | Inhibition of cell proliferation/growth | [8] | |
| NB4, K562 (R-2HG-resistant leukemia) | Minimal effect on cell proliferation/growth | [8] | |
| IDH1-mutant glioma-derived cells | Elevated BCAAs, lower KIC and glutamate | [9] |
Signaling Pathways
Both this compound, by design, and R-2HG, through its inhibitory action on FTO, can modulate the FTO/m6A/MYC/CEBPA signaling axis. Inhibition of FTO leads to increased m6A modification of MYC and CEBPA mRNA transcripts. This increased methylation can lead to decreased mRNA stability and subsequent downregulation of MYC and CEBPA protein levels, resulting in anti-proliferative and pro-apoptotic effects in sensitive cancer cells.[1][4]
Experimental Protocols
This section provides detailed protocols for key experiments relevant to the study of this compound and R-2HG.
Cell Viability MTT Assay
This assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells in culture
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Treat cells with various concentrations of this compound or R-2HG and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15-30 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
In Vitro FTO Demethylase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of FTO.
Materials:
-
Recombinant FTO protein
-
m6A-containing RNA oligonucleotide substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)
-
This compound or R-2HG
-
Detection system (e.g., LC-MS/MS or a commercial chemiluminescent assay kit)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant FTO protein, and the m6A-containing RNA substrate.
-
Add various concentrations of the inhibitor (this compound or R-2HG) or vehicle control to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Analyze the reaction products to quantify the amount of demethylated RNA. This can be done by LC-MS/MS to measure the ratio of m6A to A, or by using a commercial assay kit that provides a detectable signal (e.g., chemiluminescence) proportional to FTO activity.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Methylated RNA Immunoprecipitation (MeRIP)
This technique is used to enrich for m6A-containing RNA fragments from total RNA, allowing for the analysis of changes in RNA methylation.
Materials:
-
Total RNA from treated and control cells
-
Anti-m6A antibody
-
Protein A/G magnetic beads
-
IP buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Elution buffer (containing N6-methyladenosine)
-
RNA fragmentation buffer
-
RNase inhibitors
Procedure:
-
Isolate total RNA from cells treated with this compound, R-2HG, or vehicle control.
-
Fragment the RNA to an average size of ~100 nucleotides using fragmentation buffer and heat.
-
Incubate the fragmented RNA with an anti-m6A antibody in IP buffer.
-
Add protein A/G magnetic beads to the mixture to capture the antibody-RNA complexes.
-
Wash the beads several times with IP buffer to remove non-specifically bound RNA.
-
Elute the m6A-containing RNA fragments from the beads using an elution buffer containing free N6-methyladenosine.
-
Purify the eluted RNA.
-
Analyze the enriched RNA by RT-qPCR for specific target genes or by next-generation sequencing (MeRIP-seq) for transcriptome-wide analysis.
Discussion and Future Directions
The comparison between this compound and R-2HG reveals a fascinating intersection of targeted drug design and the study of oncometabolites. This compound demonstrates significantly higher in vitro potency against FTO compared to R-2HG, which is expected given its rational design as a specific inhibitor. However, the biological effects of R-2HG are pleiotropic, extending beyond FTO to a range of other α-KG-dependent dioxygenases, which complicates a direct comparison of their cellular impacts.
The discovery that R-2HG inhibits FTO provides a mechanistic link to some of its anti-tumor effects, particularly in cancers that are sensitive to FTO inhibition.[1][3] This suggests that in certain contexts, the downstream consequences of both this compound and R-2HG may converge on the FTO/m6A/MYC/CEBPA pathway.
For researchers, the choice between using this compound and R-2HG will depend on the experimental question. This compound and other potent synthetic inhibitors are more suitable for specifically probing the consequences of FTO inhibition. In contrast, R-2HG is the tool of choice for studying the broader biological effects of this oncometabolite in the context of IDH-mutant cancers.
Future research should aim to directly compare the cellular effects of potent FTO inhibitors like this compound and R-2HG in the same cancer cell line models. Quantifying their respective impacts on cell viability, apoptosis, and the expression of key downstream targets such as MYC and CEBPA will provide a clearer picture of their relative efficacy and potential therapeutic applications. Furthermore, exploring the synergistic potential of FTO inhibitors with other anti-cancer agents in the context of both IDH-wild-type and IDH-mutant cancers represents a promising avenue for translational research.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. aging-us.com [aging-us.com]
- 4. R-2HG Exhibits Anti-tumor Activity by Targeting FTO/m6A/MYC/CEBPA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting FTO for cancer therapy and more - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhein exerts anti-multidrug resistance in acute myeloid leukemia via targeting FTO to inhibit AKT/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repurposing auranofin and meclofenamic acid as energy-metabolism inhibitors and anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transaminase Inhibition by 2-Hydroxyglutarate Impairs Glutamate Biosynthesis and Redox Homeostasis in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
FTO-IN-12: A Comparative Guide to its Specificity Against AlkB Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of FTO-IN-12, a potent inhibitor of the fat mass and obesity-associated protein (FTO), against other members of the AlkB family of dioxygenases. The information presented herein is supported by experimental data to aid researchers in evaluating this compound for their specific applications.
Introduction to FTO and the AlkB Family
The AlkB family of enzymes are Fe(II)- and α-ketoglutarate-dependent dioxygenases that play crucial roles in nucleic acid repair and modification. In humans, this family comprises nine members: ALKBH1 through ALKBH8, and the fat mass and obesity-associated protein (FTO). While sharing a conserved catalytic domain, these enzymes exhibit diverse substrate specificities, ranging from demethylation of DNA and RNA to protein hydroxylation. FTO, the first identified mRNA N6-methyladenosine (m6A) demethylase, has garnered significant attention for its roles in various cellular processes and its association with diseases such as obesity and cancer. The development of selective inhibitors is crucial for dissecting the specific functions of FTO and for its potential as a therapeutic target.
This compound: An Overview
This compound (also referred to as compound 12 in the literature) is a cell-active inhibitor of FTO. Its design is based on a strategy that exploits the nucleotide specificity of FTO, leading to a high degree of selectivity over other AlkB family members.
Comparative Specificity of this compound
The inhibitory activity of this compound has been evaluated against several members of the AlkB family. The following table summarizes the available quantitative data on its half-maximal inhibitory concentrations (IC50).
| Enzyme | IC50 (µM) | Fold Selectivity vs. FTO |
| FTO | 0.6 - 1.1 | - |
| ALKBH5 | 96.5 - 108.1 | ~88-180 |
| AlkB (E. coli) | 33.5 | ~30-56 |
| ALKBH2 | 25.9 | ~24-43 |
| ALKBH3 | 66.2 | ~60-110 |
| ALKBH1 | Not Reported | Not Reported |
| ALKBH4 | Not Reported | Not Reported |
| ALKBH6 | Not Reported | Not Reported |
| ALKBH7 | Not Reported | Not Reported |
| ALKBH8 | Not Reported | Not Reported |
Data Interpretation:
This compound exhibits significant selectivity for FTO over other tested AlkB homologs. Notably, it demonstrates over 100-fold selectivity against ALKBH5, which is also an m6A demethylase, making this compound a valuable tool to distinguish the functions of these two enzymes.[1] The selectivity is attributed to specific interactions within the nucleotide-binding site of FTO, which are not conserved in other AlkB members.[1][2] While data for all ALKBH members is not publicly available, the existing profile suggests a high degree of specificity.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the specificity of this compound.
Biochemical Assay for FTO Demethylase Activity (Fluorescence-based)
This assay measures the demethylase activity of FTO by monitoring the increase in fluorescence upon the demethylation of a specific RNA substrate.
Materials:
-
Recombinant human FTO protein
-
This compound or other test compounds
-
A non-fluorescent, m6A-containing RNA substrate that becomes fluorescent upon demethylation (e.g., m6A7-Broccoli)
-
Assay Buffer: 50 mM HEPES (pH 7.0), 50 µM (NH4)2Fe(SO4)2, 50 µM 2-oxoglutarate (α-KG), 1 mM L-ascorbic acid, 0.1 mg/mL Bovine Serum Albumin (BSA)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of this compound at various concentrations in the assay buffer.
-
In a 96-well plate, add the FTO enzyme and the m6A-containing RNA substrate to each well.
-
Add the different concentrations of this compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
LC-MS/MS-based FTO Demethylase Assay
This method provides a highly sensitive and direct measurement of the demethylated product.
Materials:
-
Recombinant human FTO protein
-
This compound or other test compounds
-
m6A-containing single-stranded RNA or DNA oligonucleotide substrate
-
Assay Buffer: 50 mM HEPES (pH 7.0), 50 µM (NH4)2Fe(SO4)2, 50 µM 2-oxoglutarate (α-KG), 1 mM L-ascorbic acid
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
Set up the enzymatic reaction by incubating the FTO enzyme, m6A-containing substrate, and varying concentrations of this compound in the assay buffer.
-
Incubate the reactions at 37°C for a defined period.
-
Stop the reaction by adding EDTA and heating.
-
Digest the RNA/DNA substrate to single nucleosides by adding Nuclease P1 and then bacterial alkaline phosphatase.
-
Analyze the resulting nucleoside mixture by LC-MS/MS to quantify the amounts of m6A and the demethylated product, adenosine (A).
-
Calculate the percentage of demethylation and inhibition at each inhibitor concentration.
-
Determine the IC50 value as described in the fluorescence-based assay.[3]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of this compound with FTO within a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[4][5][6]
Materials:
-
Cultured cells expressing FTO
-
This compound
-
Cell lysis buffer
-
PBS (phosphate-buffered saline)
-
Equipment for heating cell lysates (e.g., PCR machine)
-
SDS-PAGE and Western blotting reagents
-
Anti-FTO antibody
Procedure:
-
Treat cultured cells with this compound or a vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots at different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-FTO antibody.
-
Quantify the band intensities to determine the amount of soluble FTO at each temperature.
-
Plot the percentage of soluble FTO against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: FTO and its role in the canonical Wnt signaling pathway.
Caption: Experimental workflow for assessing FTO inhibitor specificity.
Conclusion
This compound is a highly selective inhibitor of FTO, demonstrating significantly lower activity against other tested members of the AlkB family, particularly ALKBH5. This specificity makes it an invaluable chemical probe for elucidating the distinct biological roles of FTO. The experimental protocols and workflows provided in this guide offer a framework for researchers to independently verify and expand upon these findings. As with any inhibitor, it is recommended to confirm its activity and specificity in the context of the specific biological system under investigation.
References
- 1. A strategy based on nucleotide specificity leads to a subfamily-selective and cell-active inhibitor of N 6-methyladenosine demethylase FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
A Comparative Guide to FTO-IN-12 and Other FTO Inhibitors for Modulating m6A Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FTO-IN-12 and other prominent small-molecule inhibitors of the FTO (fat mass and obesity-associated) protein. The focus is on their efficacy in increasing cellular N6-methyladenosine (m6A) levels, a critical epitranscriptomic modification. This document summarizes key quantitative data, presents detailed experimental protocols for validating inhibitor effects, and visualizes essential workflows and pathways.
Introduction to FTO and m6A Modification
The FTO protein is the first identified RNA demethylase, responsible for removing the methyl group from m6A in mRNA.[1] This reversible modification plays a pivotal role in various cellular processes, including RNA stability, splicing, and translation.[1][2] Dysregulation of FTO activity and the resulting alterations in m6A levels have been implicated in numerous diseases, including cancer and metabolic disorders.[3] Consequently, FTO has emerged as a promising therapeutic target, driving the development of small-molecule inhibitors to modulate m6A levels for research and clinical applications.[4][5]
Comparison of FTO Inhibitors
This section provides a comparative overview of this compound and other well-characterized FTO inhibitors. The data presented below has been collated from various studies and highlights key performance indicators such as inhibitory concentration and the observed impact on cellular m6A levels.
| Inhibitor | CAS Number | In Vitro IC50 (FTO) | Cellular m6A Increase (Fold Change) | Cell Line / Context | Measurement Method |
| This compound (Compound 2) | 955328-22-0 | 1.46 µM[6] | Data not available | - | - |
| FTO-04 | 2585198-87-2 | 3.4 µM[5] | ~1.4-fold[7] | Glioblastoma Stem Cells | LC-MS/MS[7] |
| Meclofenamic Acid (MA) | 644-62-2 | ~7-8 µM[1] | ~4.6-fold (360% increase)[8] | Cisplatin-treated HK2 cells | Dot Blot[8] |
| Rhein | 478-43-3 | Not specified | "Significantly higher"[9][10] | BE(2)-C neuroblastoma cells[10] | Not specified[10] |
| FB23-2 | 2243736-45-8 | 2.6 µM | "Substantial increase"[11] | MONOMAC6 AML cells | Dot Blot[11] |
Note: The reported increases in m6A levels were determined in different cell lines and under various experimental conditions, which should be considered when comparing the inhibitors' efficacy.
Experimental Protocols
Accurate validation of the downstream effects of FTO inhibitors on m6A levels is crucial. Below are detailed protocols for two standard methods used for quantifying global m6A levels in cellular RNA.
Quantification of Global m6A Levels by Dot Blot Analysis
This method provides a semi-quantitative assessment of global m6A levels in an RNA sample.
Materials:
-
Total RNA or purified mRNA from cells treated with FTO inhibitor or vehicle control.
-
Hybond-N+ membrane
-
UV cross-linker
-
Blocking buffer (5% non-fat milk in 1x PBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Methylene blue staining solution (for loading control)
Procedure:
-
RNA Preparation: Isolate total RNA or purify mRNA from treated and control cells. Quantify the RNA concentration using a spectrophotometer.
-
RNA Denaturation: Denature 1-2 µg of RNA in three times the volume of sample buffer by heating at 65°C for 10 minutes.
-
Membrane Spotting: Spot the denatured RNA onto a Hybond-N+ membrane. Allow the spots to air dry.
-
UV Cross-linking: Crosslink the RNA to the membrane using a UV cross-linker.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-m6A antibody (typically at a 1:1000 dilution) in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with 1x PBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (typically at a 1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with 1x PBST for 10 minutes each.
-
Detection: Incubate the membrane with ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
Loading Control: Stain the membrane with methylene blue to visualize the total RNA spotted, which serves as a loading control.
-
Quantification: Quantify the dot blot signals using image analysis software (e.g., ImageJ) and normalize the m6A signal to the methylene blue staining.
Quantification of Global m6A Levels by LC-MS/MS
This method provides a highly accurate and quantitative measurement of the m6A/A ratio in an RNA sample.
Materials:
-
Purified mRNA from cells treated with FTO inhibitor or vehicle control.
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
LC-MS/MS system
-
Adenosine (A) and N6-methyladenosine (m6A) standards
Procedure:
-
RNA Digestion:
-
Take 100-200 ng of purified mRNA.
-
Digest the mRNA to nucleosides by incubating with Nuclease P1 at 37°C for 2 hours.
-
Subsequently, add BAP and incubate at 37°C for another 2 hours to dephosphorylate the nucleotides.
-
-
Sample Preparation: Filter the digested sample to remove enzymes.
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the nucleosides using a C18 reverse-phase column.
-
Perform mass spectrometry analysis in positive ion mode using multiple reaction monitoring (MRM) to detect the specific mass transitions for adenosine and m6A.
-
-
Quantification:
-
Generate a standard curve using known concentrations of adenosine and m6A standards.
-
Calculate the amount of adenosine and m6A in the samples by comparing their peak areas to the standard curve.
-
The global m6A level is expressed as the ratio of m6A to A (m6A/A).
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key processes related to the validation of FTO inhibitors.
Caption: Workflow for validating the effect of FTO inhibitors on cellular m6A levels.
Caption: Simplified signaling pathway illustrating the impact of FTO inhibition on m6A-modified mRNA.
Conclusion
This compound is a potent inhibitor of the FTO demethylase. While direct comparative data on its effect on cellular m6A levels is still emerging, its in vitro potency is comparable to other well-established FTO inhibitors like FTO-04 and FB23-2. The choice of inhibitor for a particular research application will depend on factors such as cell type, desired potency, and off-target effects. The provided experimental protocols offer robust methods for researchers to validate the downstream effects of this compound and other inhibitors on m6A methylation, thereby facilitating further investigation into the biological roles of this critical RNA modification.
References
- 1. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FTO m6A Demethylase in Obesity and Cancer: Implications and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibitors of the RNA M6A Demethylases FTO Potently Support the Survival of Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitor of FTO, Rhein, Restrains the Differentiation of Myoblasts and Delays Skeletal Muscle Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Phytochemical Rhein Mediates M6A-Independent Suppression of Adipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of FTO-IN-12's Potency: A Comparative Guide to FTO Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The N6-methyladenosine (m6A) demethylase, Fat Mass and Obesity-Associated Protein (FTO), has emerged as a significant therapeutic target in various diseases, including cancer and neurodegenerative disorders. FTO-IN-12 is a known inhibitor of this enzyme, with a reported IC50 value of 1.46 μM. This guide provides an independent comparison of this compound with a range of other reported FTO inhibitors, supported by a summary of their half-maximal inhibitory concentrations (IC50). Furthermore, detailed experimental methodologies for assessing FTO inhibition are presented to aid researchers in the independent verification of these findings.
Comparative Analysis of FTO Inhibitor Potency
The following table summarizes the reported IC50 values for this compound and a selection of alternative FTO inhibitors. This data allows for a direct comparison of their relative potencies.
| Inhibitor | Reported IC50 (FTO) | Notes |
| This compound | 1.46 µM | |
| Meclofenamic acid | 7 - 8 µM[1] | A non-steroidal anti-inflammatory drug (NSAID). |
| FB23 | 60 nM | A potent and selective FTO demethylase inhibitor.[2] |
| FB23-2 | 0.8 - 2.6 µM[3][4][5][6] | A derivative of FB23 with improved cell permeability. |
| Rhein | Not explicitly quantified in the same manner, but identified as the first FTO inhibitor.[7] | A natural product. |
| CS1 (Bisantrene) | In the low nanomolar range | A potent and selective FTO inhibitor.[8] |
| CS2 (Brequinar) | In the low nanomolar range | A potent and selective FTO inhibitor.[8] |
| FTO-04 | 3.4 µM | A rationally designed inhibitor with selectivity over ALKBH5.[9] |
| FTO-43 N | Submicromolar | An oxetanyl-based inhibitor. |
| Dac51 | 0.4 µM | A potent FTO inhibitor.[10] |
| Compound C6 | 780 nM | A 1,2,3-triazole analogue.[11] |
| Compound 18097 | 0.64 µM | A potent and selective FTO inhibitor. |
Experimental Protocols for IC50 Determination
Accurate and reproducible determination of IC50 values is critical for the validation of inhibitor potency. Below are detailed methodologies for common assays used to measure FTO inhibition.
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescently labeled m6A-containing RNA or DNA upon binding to FTO. Inhibition of this interaction by a compound results in a decrease in fluorescence polarization.
Materials:
-
Recombinant human FTO protein
-
Fluorescently labeled m6A-containing single-stranded RNA (ssRNA) or DNA (ssDNA) probe (e.g., FAM-labeled)
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM MgCl2, 0.01% Tween-20
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
384-well, low-volume, black, non-binding surface microplates
Procedure:
-
Prepare Reagents:
-
Dilute the fluorescently labeled m6A probe in assay buffer to a final concentration of 10 nM.
-
Dilute the FTO protein in assay buffer to a final concentration of 20 nM.
-
Prepare a serial dilution of the test compound in DMSO, and then dilute in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Protocol:
-
To each well of the microplate, add 5 µL of the test compound dilution.
-
Add 10 µL of the FTO protein solution to each well.
-
Add 5 µL of the fluorescently labeled m6A probe to each well.
-
Include control wells:
-
No inhibitor control: 5 µL of assay buffer with DMSO instead of the test compound.
-
No enzyme control: 10 µL of assay buffer instead of the FTO protein solution.
-
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).
-
-
Data Analysis:
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_no_enzyme) / (mP_no_inhibitor - mP_no_enzyme)]) where mP is the millipolarization value.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based immunoassay provides a highly sensitive method for detecting FTO demethylase activity. The assay measures the removal of the methyl group from a biotinylated m6A-containing substrate.
Materials:
-
Recombinant human FTO protein
-
Biotinylated m6A-containing ssRNA substrate
-
AlphaLISA anti-m6A acceptor beads
-
Streptavidin-coated donor beads
-
AlphaLISA assay buffer
-
Test compounds serially diluted in DMSO
-
384-well ProxiPlate
Procedure:
-
Enzymatic Reaction:
-
In a suitable microplate, combine the FTO enzyme, biotinylated m6A substrate, and the test compound in AlphaLISA assay buffer.
-
Include a no-enzyme control and a no-inhibitor control.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) to allow for demethylation.
-
-
Detection:
-
Stop the enzymatic reaction by adding a solution containing EDTA.
-
Add the anti-m6A acceptor beads and incubate in the dark at room temperature to allow binding to any remaining methylated substrate.
-
Add the streptavidin-coated donor beads and incubate further in the dark. The donor beads will bind to the biotinylated substrate.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader. If the substrate is demethylated by FTO, the acceptor beads will not bind, and no signal will be generated. If the inhibitor is effective, the substrate remains methylated, bringing the donor and acceptor beads into proximity and generating a chemiluminescent signal.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the AlphaLISA signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing FTO's Role and Inhibition
To better understand the context of FTO inhibition, the following diagrams illustrate the FTO signaling pathway and a general workflow for an inhibition assay.
Caption: FTO signaling pathway and point of inhibition.
Caption: General workflow for an FTO inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FTO is required for myogenesis by positively regulating mTOR-PGC-1α pathway-mediated mitochondria biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. Kinetic analysis of FTO (fat mass and obesity-associated) reveals that it is unlikely to function as a sensor for 2-oxoglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Proper Disposal of FTO-IN-12: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of FTO-IN-12, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as a hazardous substance with multiple risk factors that demand careful handling during its disposal.
Key Hazards and Properties of this compound
A thorough understanding of the hazards associated with this compound is the first step in its safe management. The following table summarizes its key characteristics.
| Hazard Classification | Description |
| Physical Hazards | Highly flammable liquid and vapor. |
| Health Hazards | Causes skin irritation. May cause drowsiness or dizziness. May be fatal if swallowed and enters airways. |
| Environmental Hazards | Very toxic to aquatic life with long lasting effects. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to comply with standard laboratory safety practices and environmental regulations.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Conduct all handling and disposal procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Keep away from heat, sparks, open flames, and other ignition sources.[1] No smoking.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams. Incompatible wastes can react violently or produce toxic gases.
-
Collect all this compound waste, including contaminated materials such as pipette tips, gloves, and paper towels, in a designated, compatible hazardous waste container.
-
The container must be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and a description of its hazards (e.g., "Flammable," "Toxic").
3. Waste Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated and away from sources of ignition and incompatible materials.
4. Arranging for Disposal:
-
Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a waste pickup request form, either online or in paper format.
-
Provide accurate and complete information on the waste manifest or pickup request form, including the chemical composition and quantity of the waste.
5. Spill and Emergency Procedures:
-
In the event of a small spill within a chemical fume hood, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and clean up the spill.
-
Place all contaminated absorbent materials into the designated this compound hazardous waste container.
-
For larger spills or spills outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team or EHS.
-
In case of skin contact, immediately wash the affected area with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust in the laboratory environment.
References
Personal protective equipment for handling FTO-IN-12
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safe Handling, Operational Procedures, and Disposal of FTO-IN-12.
This document provides crucial safety and logistical information for the handling of this compound, a potent and selective inhibitor of the Fat Mass and Obesity-Associated (FTO) protein. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure and ensure a safe laboratory environment. The following PPE should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Body Protection: A laboratory coat must be worn. For procedures with a higher risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or vapors.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for both safety and experimental accuracy.
1. Preparation and Reconstitution:
-
Before opening, allow the vial of this compound to equilibrate to room temperature.
-
Carefully open the container in a chemical fume hood.
-
Reconstitute the compound using an appropriate solvent as specified in the experimental protocol. Common solvents include DMSO.
2. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted solution into single-use volumes.
-
Store the stock solution and aliquots at -20°C or -80°C, protected from light, as recommended by the supplier.
3. Experimental Use:
-
When adding this compound to cell cultures or reaction mixtures, use calibrated pipettes to ensure accurate dosing.
-
All manipulations should be performed in a designated area within a chemical fume hood to contain any potential spills.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused this compound and any solutions containing the compound should be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must be disposed of as hazardous chemical waste.
-
Disposal Route: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures.
Quantitative Data
Below is a summary of the known physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₂₄H₂₃N₅O₂S |
| Molecular Weight | 461.54 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
FTO Signaling Pathway
The FTO protein is an RNA demethylase that plays a crucial role in regulating gene expression by removing N6-methyladenosine (m6A) from RNA. Its activity impacts numerous downstream signaling pathways involved in metabolism, cell proliferation, and survival. FTO inhibitors, such as this compound, block this demethylase activity, leading to an increase in m6A levels on target mRNAs, thereby modulating their stability and translation.
Caption: this compound inhibits the FTO protein, leading to increased m6A RNA levels and altered downstream signaling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
